DTPA-BSA (Gd)
Beschreibung
BenchChem offers high-quality DTPA-BSA (Gd) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DTPA-BSA (Gd) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C50H94GdN5O8 |
|---|---|
Molekulargewicht |
1050.6 g/mol |
IUPAC-Name |
2-[bis[2-[carboxylatomethyl-[2-(octadecylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C50H97N5O8.Gd/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-51-46(56)41-54(44-49(60)61)39-37-53(43-48(58)59)38-40-55(45-50(62)63)42-47(57)52-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-45H2,1-2H3,(H,51,56)(H,52,57)(H,58,59)(H,60,61)(H,62,63);/q;+3/p-3 |
InChI-Schlüssel |
OGWUKORBFWIVPO-UHFFFAOYSA-K |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Characterization of DTPA-BSA (Gd) Chelates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Gadolinium (Gd) chelates of Diethylenetriaminepentaacetic acid (DTPA) conjugated to Bovine Serum Albumin (BSA). This class of macromolecular contrast agents is of significant interest in magnetic resonance imaging (MRI) due to its potential for enhanced relaxivity and prolonged blood circulation time. This document details the experimental protocols for synthesis and characterization, presents key quantitative data in a structured format, and includes visualizations to clarify the underlying processes.
Introduction
Gadolinium-based contrast agents (GBCAs) are routinely used to improve the quality of MRI images by shortening the T1 relaxation time of water protons in their vicinity.[1] While small-molecule GBCAs are rapidly cleared from the body, macromolecular agents like DTPA-BSA (Gd) offer the advantage of remaining in the bloodstream for a longer duration, making them suitable for applications such as magnetic resonance angiography and tumor perfusion imaging.[2] The synthesis of these agents involves the covalent conjugation of a bifunctional chelating agent, DTPA, to the protein carrier, BSA, followed by the chelation of the paramagnetic Gd(III) ion.[2][3] Rigorous characterization is crucial to ensure the stability, efficacy, and safety of the final product.
Synthesis of DTPA-BSA (Gd) Chelates
The synthesis of DTPA-BSA (Gd) chelates is a two-step process: first, the conjugation of DTPA to BSA, and second, the chelation of gadolinium. The most common method for conjugation involves the use of DTPA anhydride (B1165640), which reacts with the primary amine groups of lysine (B10760008) residues on the surface of BSA.[2][4]
Experimental Protocol: Synthesis of DTPA-BSA Conjugate
This protocol is a synthesis of methods described in the literature.[2][4][5][6]
Materials:
-
Bovine Serum Albumin (BSA)
-
Diethylenetriaminepentaacetic dianhydride (cDTPAA)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.2)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve a known concentration of BSA in 0.1 M sodium bicarbonate buffer (pH 8.2). A typical concentration is 1 mg/mL.[5]
-
Gently stir the BSA solution at room temperature.
-
Calculate the desired molar ratio of cDTPAA to BSA. Ratios can range from 50:1 to 5000:1, depending on the desired degree of conjugation.[4]
-
Add the calculated amount of solid cDTPAA to the stirring BSA solution in small portions over 1 hour.
-
Monitor the pH of the reaction mixture and maintain it at approximately 8.2 by adding small volumes of a higher concentration bicarbonate buffer if necessary. The hydrolysis of the anhydride can cause a decrease in pH.[5]
-
Allow the reaction to proceed for an additional 1-2 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze extensively against PBS (pH 7.4) at 4°C for 48 hours with several changes of the buffer to remove unreacted DTPA and byproducts.
-
Recover the purified DTPA-BSA conjugate from the dialysis tube and store it at 4°C or lyophilize for long-term storage.
Experimental Protocol: Gadolinium Chelation
Materials:
-
DTPA-BSA conjugate solution
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 6.0)
-
Chelex 100 resin
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolve the lyophilized DTPA-BSA conjugate or use the dialyzed solution and adjust the pH to 6.0 with sodium acetate buffer.
-
Prepare a stock solution of GdCl₃·6H₂O in deionized water.
-
Add a slight molar excess of the GdCl₃ solution (e.g., 1.1 to 1.2 equivalents per DTPA moiety) to the stirring DTPA-BSA solution.
-
Allow the chelation reaction to proceed for 18-24 hours at room temperature with continuous stirring.[7]
-
To remove any unchelated or loosely bound Gd(III) ions, treat the solution with Chelex 100 resin. Add a small amount of the resin, stir for 1-2 hours, and then remove the resin by filtration or centrifugation.
-
Dialyze the final DTPA-BSA (Gd) solution against PBS (pH 7.4) to remove any remaining free gadolinium and buffer salts.
-
Sterilize the final product by filtration through a 0.22 µm filter and store at 4°C.
Characterization of DTPA-BSA (Gd) Chelates
A thorough characterization of the synthesized DTPA-BSA (Gd) chelates is essential to determine their physicochemical properties and suitability as MRI contrast agents.
Quantification of Conjugated DTPA
The number of DTPA molecules conjugated to each BSA molecule can be determined by various methods, including spectrophotometric assays after reacting the DTPA with a colored metal ion or by using radiolabeled DTPA. A common approach involves the spectrophotometric titration of the DTPA-protein conjugate.[8]
Determination of Gadolinium Concentration
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for accurately determining the concentration of gadolinium in the final product.[9][10] This technique provides high sensitivity and specificity for elemental analysis.
Molecular Weight Determination
The molecular weight of the DTPA-BSA (Gd) conjugate can be estimated using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC).[2] These techniques help to confirm the conjugation and assess the purity and monomeric state of the final product.[2]
Relaxivity Measurements
The efficacy of an MRI contrast agent is determined by its relaxivity (r₁ and r₂), which is a measure of its ability to increase the relaxation rates (1/T₁ and 1/T₂) of water protons.
Experimental Protocol: T₁ Relaxivity (r₁) Measurement
Materials and Equipment:
-
DTPA-BSA (Gd) chelate solution of known concentration
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
MRI scanner or a relaxometer
-
Sample tubes
Procedure:
-
Prepare a series of dilutions of the DTPA-BSA (Gd) chelate in PBS, covering a concentration range typically from 0 to 0.1 mM of Gd.[9]
-
Transfer each dilution to a separate sample tube.
-
Measure the longitudinal relaxation time (T₁) of each sample using an inversion-recovery pulse sequence on an MRI scanner or relaxometer at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37°C).[9][11]
-
Calculate the relaxation rate (R₁) for each sample, where R₁ = 1/T₁.
-
Plot the relaxation rate (R₁) as a function of the gadolinium concentration.
-
The longitudinal relaxivity (r₁) is the slope of the resulting linear plot, typically expressed in units of mM⁻¹s⁻¹.[10]
Stability of the Chelate
The stability of the Gd-DTPA-BSA complex is critical to prevent the release of toxic free Gd(III) ions. The thermodynamic and conditional stability constants can be determined using spectrophotometric methods or competitive cation assays.[12][13] A higher stability constant indicates a more stable complex.[12]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for DTPA-BSA (Gd) chelates and related compounds.
Table 1: Synthesis and Composition
| Parameter | Value | Reference |
| Average number of Gd-DTPA per albumin | 19 | [2] |
| Molecular Weight of Albumin-(Gd-DTPA) | 92,000 Daltons | [2] |
| Gd Loading Efficiency in Nanoassemblies | up to ~85% | [10][14] |
Table 2: Relaxivity Data
| Compound | Magnetic Field (T) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | Reference |
| Albumin-(Gd-DTPA) | Not Specified | 14.9 (per Gd) | - | [2] |
| Gd-DTPA-BSA in whole blood | Not Specified | 245 (per mM vascular conc.) | - | |
| GMO@DTPA-BSA-Gd Nanoassemblies | Not Specified | 19.72 | - | [14] |
| Gd-dPS-BSA Lipids | Not Specified | 13 | 19 | [15] |
| Gd-DTPA | 1.5 | 4.1 | - | [16] |
| Gd[DTPA-cs124] | 1.4 | 5.09 | - | [13] |
Table 3: Stability Constants
| Chelate | Log K (Conditional) | Reference |
| Albumin-bound Gd-DTPA | 20.0 | [2] |
| Gd(DTPA)²⁻ | - | [12] |
| Gd(DTPA)-monopropylamide | log K decreases by 1.2 vs Gd(DTPA)²⁻ | [12] |
Conclusion
The synthesis and characterization of DTPA-BSA (Gd) chelates represent a significant area of research in the development of advanced MRI contrast agents. The methodologies outlined in this guide provide a framework for the reproducible synthesis and thorough evaluation of these macromolecular agents. The enhanced relaxivity and favorable pharmacokinetic properties of DTPA-BSA (Gd) and related nanoassemblies demonstrate their potential for improving diagnostic imaging in various clinical applications.[2][14] Further research and optimization of these agents will continue to contribute to the advancement of molecular imaging.
References
- 1. mrimaster.com [mrimaster.com]
- 2. Albumin labeled with Gd-DTPA. An intravascular contrast-enhancing agent for magnetic resonance blood pool imaging: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DTPA-BSA (Gd) - Ruixibiotech [ruixibiotech.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gadolinium-diethylenetriamine pentaacetic acid-carboxymethylarabinogalactan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optimization of the DTPA mixed-anhydride reaction with antibodies at low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoassemblies with Gd-chelating lipids (GMO@DTPA-BSA-Gd) as a potential new type of high molecular weight contrast agents - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01684J [pubs.rsc.org]
- 11. Quantitative evaluation of the relaxivity effects of iodine on GD-DTPA enhanced MR arthrography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid In Vitro Quantification of a Sensitized Gadolinium Chelate via Photoinduced Triplet Harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoassemblies with Gd-chelating lipids (GMO@DTPA-BSA-Gd) as a potential new type of high molecular weight contrast agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Gadolinium-containing copolymeric chelates--a new potential MR contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Gadolinium-DTPA-BSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium-DTPA-Bovine Serum Albumin (Gd-DTPA-BSA) is a macromolecular contrast agent designed for magnetic resonance imaging (MRI). It is synthesized by conjugating the chelating agent diethylenetriaminepentaacetic acid (DTPA) to bovine serum albumin (BSA), followed by the chelation of gadolinium (Gd³⁺) ions. This conjugation to a protein carrier enhances the relaxivity of the gadolinium ion and prolongs its circulation time in the bloodstream, making it a valuable tool for various diagnostic imaging applications, including tumor and vascular imaging. This technical guide provides a comprehensive overview of the core physicochemical properties of Gd-DTPA-BSA, including detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
The key physicochemical properties of Gd-DTPA-BSA are summarized in the tables below. These properties are crucial for its function as an effective and safe MRI contrast agent.
| Property | Typical Value(s) | Significance in MRI Application |
| Molecular Weight | ~92,000 Da[1] | The high molecular weight restricts the agent to the intravascular space, making it an effective blood pool agent.[1] |
| Gd³⁺ per BSA Molecule | 19 - 27[1] | A higher number of Gd³⁺ ions per BSA molecule leads to a greater enhancement of the MRI signal. |
| Longitudinal Relaxivity (r₁) | 14.9 - 19.72 mM⁻¹s⁻¹ | High r₁ relaxivity results in a brighter signal on T1-weighted MRI images, leading to enhanced contrast. |
| Transverse Relaxivity (r₂) | Variable | The r₂/r₁ ratio influences the overall contrast enhancement and can provide additional information about the tissue microenvironment. |
| Particle Size (Hydrodynamic Diameter) | ~30 nm | The particle size influences the biodistribution and clearance of the contrast agent. |
| Zeta Potential | Variable (typically negative) | The surface charge affects the stability of the nanoparticle dispersion and its interaction with biological components. |
| Stability Constant (log K) | ~20.0[1] | A high stability constant is crucial to prevent the release of toxic free Gd³⁺ ions in vivo.[1] |
Table 1: Key Physicochemical Properties of Gd-DTPA-BSA
| Parameter | Value (mM⁻¹s⁻¹) | Magnetic Field Strength (T) | Solvent | Reference |
| Longitudinal Relaxivity (r₁) | 14.9 | Not Specified | Not Specified | |
| Longitudinal Relaxivity (r₁) | 19.72 | Not Specified | Not Specified | |
| Transverse Relaxivity (r₂) | Not Specified | Not Specified | Not Specified |
Table 2: Relaxivity Data for Gd-DTPA-BSA
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Gd-DTPA-BSA are provided below. These protocols are intended to serve as a guide for researchers in the field.
Synthesis of Gd-DTPA-BSA
The synthesis of Gd-DTPA-BSA is a two-step process involving the conjugation of DTPA to BSA, followed by the chelation of gadolinium.
References
The Stability of Gadolinium(III) Complexes with DTPA-BSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability constants of Gadolinium(III) (Gd³⁺) with bovine serum albumin (BSA) conjugated to diethylenetriaminepentaacetic acid (DTPA). The stability of these complexes is a critical parameter in the development and application of Gd³⁺-based contrast agents for Magnetic Resonance Imaging (MRI). Understanding the thermodynamic and kinetic stability is paramount for ensuring the safety and efficacy of these agents, as the release of free Gd³⁺ in vivo can be toxic. This document summarizes key quantitative data, details experimental protocols for stability constant determination, and visualizes the experimental workflow.
Data Presentation: Stability Constants
The stability of a Gd³⁺ complex is quantified by its stability constant (K), often expressed in logarithmic form (log K). A higher log K value indicates a more stable complex and a lower likelihood of releasing free Gd³⁺. The stability of Gd³⁺-DTPA complexes can be influenced by various factors, including the nature of the chelate's conjugation to macromolecules like BSA.
Below is a summary of reported stability constants for Gd³⁺ with DTPA and related derivatives. It is important to note that the conjugation of DTPA to BSA can affect the affinity of the chelate for Gd³⁺, potentially leading to a decrease in the stability constant compared to the unconjugated chelate.
| Complex | Log K (Stability Constant) | Measurement Conditions | Notes |
| Gd(DTPA)²⁻ | 22.4 | - | Reference value for the unconjugated chelate.[1] |
| Gd(LDTPA)²⁻ | 21.99 | - | LDTPA is a benzylamine (B48309) derivative of DTPA.[1] |
| Gd-LDTPA (competition with DTPA) | 21.2 | - | Determined via competition assay.[1] |
| Gd³⁺-DTPA-monopropylamide | log K decrease of 2.6 relative to Gd(DTPA)²⁻ | Spectrophotometric method | Model compound for DTPA conjugated to proteins.[2] |
| Gd³⁺-DTPA-monopropylester | log K decrease of 3.4 relative to Gd(DTPA)²⁻ | Spectrophotometric method | Model compound for DTPA conjugated to proteins.[2] |
| Gd³⁺-DTPA-bisamide (GdL) | 17.21 ± 0.27 | - | A novel DTPA-bisamide complex. |
It's crucial to recognize that the method of attaching DTPA to macromolecules can influence the chelate's affinity for Gd³⁺. If both carboxylate arms of DTPA are used for conjugation (diconjugation), the stability of the resulting Gd³⁺ complex can be severely compromised.
Experimental Protocols
The determination of stability constants for Gd³⁺ complexes is a meticulous process involving various analytical techniques. The two primary methods cited in the literature for complexes of this nature are potentiometric titration and spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added.
Methodology:
-
Solution Preparation: Prepare solutions of the ligand (DTPA-BSA), the metal ion (Gd³⁺), a strong acid (to protonate the ligand), and a standardized strong base (e.g., NaOH) in a suitable ionic medium (e.g., 0.1 M NaNO₃) to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode and titration apparatus using standard buffer solutions.
-
Titration: Titrate a solution containing a known concentration of the ligand and the metal ion with the standardized base. Record the pH at regular intervals of titrant addition.
-
Data Analysis: The titration data (pH versus volume of base added) is used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complex. This is typically done using computer programs like SUPERQUAD, which perform non-linear least-squares regression analysis of the potentiometric data. The competition between H⁺ and Gd³⁺ for the DTPA-BSA ligand is the basis for this determination.
Spectrophotometric Method
This method relies on the change in the absorbance spectrum of a chromophoric indicator upon competition with the ligand of interest for the metal ion.
Methodology:
-
System Selection: Choose a suitable indicator ligand that forms a colored complex with Gd³⁺ and has a known stability constant.
-
Equilibrium Establishment: Prepare a series of solutions containing fixed concentrations of the Gd³⁺-indicator complex and varying concentrations of the competing ligand (DTPA-BSA). Allow the solutions to reach equilibrium.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the Gd³⁺-indicator complex.
-
Calculation: The decrease in the concentration of the Gd³⁺-indicator complex, as determined by the change in absorbance, is used to calculate the concentration of the Gd³⁺-DTPA-BSA complex. From this, the stability constant can be determined.
Visualizations
Experimental Workflow for Potentiometric Titration
The following diagram illustrates the general workflow for determining the stability constant of Gd³⁺-DTPA-BSA using potentiometric titration.
Caption: Workflow for potentiometric stability constant determination.
Logical Relationship in Stability Assessment
The assessment of a Gd³⁺-based contrast agent's stability involves considering both thermodynamic and kinetic factors, which ultimately inform its in vivo safety profile.
Caption: Logical flow for assessing the stability of Gd³⁺ complexes.
References
- 1. Evaluation of the stability and animal biodistribution of gadolinium (III) benzylamine-derivatized diethylenetriaminepentaacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of DTPA-BSA (Gd): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of gadolinium-chelated diethylenetriaminepentaacetic acid (DTPA) conjugated to bovine serum albumin (BSA). This guide is intended to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, structured quantitative data, and visual workflows to facilitate a thorough analysis of this important class of contrast agents for magnetic resonance imaging (MRI).
Introduction
The conjugation of the chelating agent DTPA to a macromolecule like BSA, followed by the incorporation of a paramagnetic gadolinium (Gd³⁺) ion, creates a high molecular weight contrast agent with enhanced relaxivity and biocompatibility. Rigorous spectroscopic analysis is paramount to ensure the quality, stability, and efficacy of the DTPA-BSA (Gd) conjugate. This guide will delve into the principles and methodologies of key spectroscopic techniques for the comprehensive characterization of this conjugate.
Synthesis of DTPA-BSA (Gd)
A fundamental prerequisite for spectroscopic analysis is the successful synthesis of the DTPA-BSA (Gd) conjugate. The following section outlines a typical synthesis protocol, which involves the preparation of a reactive DTPA intermediate and its subsequent conjugation to BSA, followed by gadolinium chelation.
Experimental Protocol: Synthesis of Cyclic DTPA Anhydride (B1165640) (cDTPAa)
Cyclic DTPA anhydride is a reactive intermediate that readily couples with the amine groups of proteins.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Suspend DTPA in a mixture of acetic anhydride and pyridine in a round-bottom flask.[1][2]
-
Heat the mixture to 65-70°C with continuous stirring.[1]
-
Maintain this temperature for approximately 24 hours to allow for the formation of the cyclic anhydride.[1][2]
-
Cool the reaction mixture to room temperature.
-
Filter the resulting white precipitate using a Büchner funnel.
-
Wash the precipitate with acetic anhydride followed by hot acetonitrile to remove unreacted starting materials and byproducts.
-
Dry the purified cyclic DTPA anhydride under vacuum.
Experimental Protocol: Conjugation of cDTPAa to BSA
Materials:
-
Bovine Serum Albumin (BSA)
-
Cyclic DTPA anhydride (cDTPAa)
-
Bicarbonate buffer (pH 8.2)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve BSA in bicarbonate buffer (pH 8.2) to a desired concentration (e.g., 300 µg/mL).
-
Add a calculated molar excess of cDTPAa to the BSA solution. The molar ratio of cDTPAa to BSA can be varied to control the degree of conjugation.
-
Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can influence the conjugation efficiency.
-
Purify the DTPA-BSA conjugate by dialysis against PBS to remove unreacted cDTPAa and other small molecules.
Experimental Protocol: Chelation of Gadolinium (Gd³⁺)
Materials:
-
DTPA-BSA conjugate solution
-
Gadolinium(III) chloride (GdCl₃) solution
-
Metal-free buffer (e.g., Tris or HEPES)
Procedure:
-
Adjust the pH of the purified DTPA-BSA conjugate solution to the optimal range for gadolinium chelation (typically around pH 6-7).
-
Slowly add a slight molar excess of GdCl₃ solution to the DTPA-BSA solution while stirring.
-
Allow the chelation reaction to proceed at room temperature.
-
Remove any unchelated Gd³⁺ by dialysis against a metal-free buffer.
Workflow for the Synthesis of DTPA-BSA (Gd)
Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential for a thorough characterization of the DTPA-BSA (Gd) conjugate. This section details the protocols for UV-Visible Spectrophotometry, Fluorescence Spectroscopy, Circular Dichroism, and Inductively Coupled Plasma - Mass Spectrometry.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique used to confirm the conjugation of DTPA to BSA and to determine the protein concentration.
Experimental Protocol:
-
Instrument: A standard UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a series of standard solutions of unmodified BSA of known concentrations in PBS.
-
Prepare a solution of the DTPA-BSA (Gd) conjugate in the same buffer.
-
-
Measurement:
-
Record the UV absorption spectra of the BSA standards and the DTPA-BSA (Gd) sample from 200 to 400 nm.
-
The characteristic protein absorbance maximum is at approximately 280 nm, corresponding to the aromatic amino acids tyrosine and tryptophan.
-
-
Data Analysis:
-
Protein Concentration: Use the absorbance at 280 nm of the DTPA-BSA (Gd) sample and a standard curve generated from the BSA standards to determine the protein concentration. Note that the contribution of DTPA and Gd to the absorbance at 280 nm is generally negligible.
-
Confirmation of Conjugation: While not a direct measure, a slight shift or change in the shape of the 280 nm peak compared to native BSA can sometimes be indicative of a change in the protein's microenvironment due to conjugation.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues in BSA, is a sensitive method to probe conformational changes in the protein upon conjugation and to study binding interactions.
Experimental Protocol:
-
Instrument: A spectrofluorometer.
-
Sample Preparation:
-
Prepare a solution of unmodified BSA and the DTPA-BSA (Gd) conjugate in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Measurement:
-
Excite the samples at 295 nm to selectively excite the tryptophan residues.
-
Record the emission spectra from 300 to 450 nm.
-
-
Data Analysis:
-
Conformational Changes: A shift in the emission maximum (λ_max) or a change in the fluorescence intensity of the DTPA-BSA (Gd) conjugate compared to native BSA can indicate a change in the local environment of the tryptophan residues, suggesting a conformational alteration due to the conjugation of DTPA and chelation of Gd³⁺.
-
Quenching Studies: The paramagnetic Gd³⁺ ion can quench the fluorescence of nearby tryptophan residues. The degree of quenching can provide information about the proximity of the chelated gadolinium to these amino acids. The quenching can be analyzed using the Stern-Volmer equation.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for assessing the secondary structure of proteins. It is used to determine if the conjugation process has significantly altered the native conformation of BSA.
Experimental Protocol:
-
Instrument: A circular dichroism spectropolarimeter.
-
Sample Preparation:
-
Prepare solutions of unmodified BSA and the DTPA-BSA (Gd) conjugate in a CD-compatible buffer (e.g., low concentration phosphate buffer) with a protein concentration typically in the range of 0.1-1.0 mg/mL.
-
-
Measurement:
-
Record the far-UV CD spectra from approximately 190 to 260 nm in a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Data Analysis:
-
Secondary Structure Analysis: The CD spectrum of BSA is characterized by two negative bands around 208 and 222 nm, which are indicative of its high α-helical content. A significant change in the shape or intensity of these bands in the DTPA-BSA (Gd) spectrum would suggest a disruption of the secondary structure. The percentage of α-helix, β-sheet, and random coil can be estimated by deconvolution of the CD spectra using various algorithms.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is the gold standard for the accurate quantification of the gadolinium content in the DTPA-BSA (Gd) conjugate. This allows for the determination of the number of Gd³⁺ ions chelated per BSA molecule.
Experimental Protocol:
-
Instrument: An inductively coupled plasma mass spectrometer.
-
Sample Preparation:
-
Accurately weigh a sample of the lyophilized DTPA-BSA (Gd) conjugate.
-
Digest the sample using a microwave digestion system with concentrated nitric acid to break down the organic matrix and release the gadolinium ions into solution.
-
Dilute the digested sample to a known volume with deionized water.
-
-
Measurement:
-
Prepare a series of gadolinium standard solutions of known concentrations.
-
Analyze the standard solutions and the digested sample solution by ICP-MS, monitoring for the isotopes of gadolinium (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
-
Data Analysis:
-
Gadolinium Concentration: Generate a calibration curve from the standard solutions and use it to determine the concentration of gadolinium in the digested sample.
-
Gd to BSA Molar Ratio: Knowing the protein concentration (from UV-Vis) and the gadolinium concentration (from ICP-MS), the molar ratio of Gd³⁺ to BSA can be calculated.
-
Experimental Workflow for Spectroscopic Analysis
Quantitative Data Summary
The following tables summarize key quantitative parameters that are typically determined during the spectroscopic analysis of DTPA-BSA (Gd).
| Parameter | Method | Typical Value/Range | Reference |
| Protein Concentration | UV-Vis Spectrophotometry (A₂₈₀) | Varies with preparation | |
| Gadolinium Concentration | ICP-MS | Varies with preparation | |
| Gd:BSA Molar Ratio | Calculated from UV-Vis and ICP-MS data | 5 - 20 | Varies |
| Longitudinal Relaxivity (r₁) | NMR Relaxometry | 10 - 20 mM⁻¹s⁻¹ | |
| Loading Efficiency of Gd | ICP-MS | Up to ~85% | |
| Stability Constant (log K) | Spectrophotometric Methods | ~18-22 |
| Spectroscopic Technique | Parameter Measured | Information Obtained |
| UV-Visible Spectrophotometry | Absorbance at 280 nm | Protein concentration |
| Fluorescence Spectroscopy | Emission Maximum (λ_max), Intensity | Conformational changes, ligand binding |
| Circular Dichroism | Molar Ellipticity | Secondary structure content (α-helix, β-sheet) |
| ICP-MS | Isotope counts | Elemental concentration of Gadolinium |
Conclusion
The comprehensive spectroscopic analysis of DTPA-BSA (Gd) is a critical component of its development and quality control as an MRI contrast agent. The methodologies outlined in this guide, from synthesis to detailed characterization, provide a robust framework for researchers to ensure the integrity, stability, and efficacy of their conjugates. The combination of UV-Vis spectrophotometry, fluorescence spectroscopy, circular dichroism, and ICP-MS allows for a multi-parametric evaluation, ensuring a well-characterized and reliable product for pre-clinical and clinical applications.
References
Unveiling the Paramagnetic Heart of a Contrast Agent: A Technical Guide to DTPA-BSA(Gd)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core paramagnetic properties of gadolinium-conjugated diethylenetriaminepentaacetic acid–bovine serum albumin (DTPA-BSA(Gd)). As a critical component in the development of next-generation magnetic resonance imaging (MRI) contrast agents, a thorough understanding of its synthesis, characterization, and the fundamental principles governing its function is paramount. This document provides a consolidated overview of key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Foundation of Contrast: Understanding Paramagnetism in DTPA-BSA(Gd)
The efficacy of DTPA-BSA(Gd) as an MRI contrast agent is rooted in the powerful paramagnetic nature of the gadolinium (Gd³⁺) ion.[1][2] Gadolinium, a lanthanide metal, possesses seven unpaired electrons in its 4f orbital.[2][3] This electronic configuration results in a strong magnetic moment.[1] When placed in an external magnetic field, such as that of an MRI scanner, these unpaired electrons create significant local magnetic field fluctuations. These fluctuations enhance the relaxation rates of nearby water protons, specifically shortening the longitudinal (T1) and transverse (T2) relaxation times.
The chelation of the toxic Gd³⁺ ion to the DTPA molecule, which is then conjugated to a macromolecule like bovine serum albumin (BSA), is a critical design feature. This molecular assembly not only mitigates toxicity but also enhances the relaxivity of the gadolinium ion. The larger size of the DTPA-BSA(Gd) complex slows down its molecular tumbling rate, leading to more efficient energy transfer with surrounding water protons and, consequently, a greater reduction in T1 and T2 relaxation times. This enhanced relaxation is the fundamental principle behind the improved contrast observed in T1-weighted and T2-weighted MR images.
Quantitative Paramagnetic Properties
The primary quantitative measures of a contrast agent's effectiveness are its longitudinal (r1) and transverse (r2) relaxivities. These values represent the change in the relaxation rate of water protons per unit concentration of the contrast agent. A higher relaxivity indicates greater contrast enhancement at a lower dose. The magnetic susceptibility provides a measure of how much a material will become magnetized in an applied magnetic field.
| Property | Value | Conditions |
| Longitudinal Relaxivity (r1) of Gd-DTPA | 3.6 s⁻¹mM⁻¹ | 1.5 T, 37°C |
| 3.3 s⁻¹mM⁻¹ | 3 T, 37°C | |
| 3.0 s⁻¹mM⁻¹ | 7 T, 37°C | |
| Longitudinal Relaxivity (r1) of Gd(ABE-DTTA) | 15.3 s⁻¹mM⁻¹ (0.5mM) | 1.5 T, 37°C, pH 7.4 |
| 18.1 s⁻¹mM⁻¹ (1mM) | 1.5 T, 37°C, pH 7.4 | |
| 11.8 s⁻¹mM⁻¹ (0.5mM) | 3 T, 37°C, pH 7.4 | |
| 16.7 s⁻¹mM⁻¹ (1mM) | 3 T, 37°C, pH 7.4 | |
| 12.4 s⁻¹mM⁻¹ (0.5mM) | 7 T, 37°C, pH 7.4 | |
| 13.5 s⁻¹mM⁻¹ (1mM) | 7 T, 37°C, pH 7.4 | |
| Magnetic Susceptibility Shift (Δχ) of Gd-DTPA | 0.109 ppm/mM | Cylinder parallel to the main magnetic field at 37°C |
| Temperature Dependence of Magnetic Susceptibility Shift (dΔχ/dT) of Gd-DTPA | -0.00038 ± 0.00008 ppm/mM/°C | In water |
Experimental Protocols
Synthesis of DTPA-BSA(Gd)
The conjugation of Gd-DTPA to BSA is typically achieved through the use of a bifunctional chelating agent, such as DTPA dianhydride.
Materials:
-
Bovine Serum Albumin (BSA)
-
DTPA dianhydride
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Pyridine
-
Dialysis tubing
-
Phosphate-buffered saline (PBS)
Procedure:
-
BSA-DTPA Conjugation: Dissolve BSA in a suitable buffer (e.g., PBS, pH 7.4). Slowly add a solution of DTPA dianhydride in an organic solvent (e.g., DMSO) to the BSA solution while stirring. The molar ratio of DTPA dianhydride to BSA can be varied to control the number of DTPA molecules conjugated to each BSA molecule. Allow the reaction to proceed for a specified time at room temperature.
-
Purification of BSA-DTPA: Purify the BSA-DTPA conjugate from unreacted DTPA dianhydride and byproducts by dialysis against PBS.
-
Gadolinium Chelation: To a solution of the purified BSA-DTPA conjugate, add a solution of GdCl₃·6H₂O. The pH of the solution should be maintained to ensure efficient chelation. The reaction mixture is typically stirred at an elevated temperature (e.g., 90°C) for several hours.
-
Final Purification: Remove any unchelated Gd³⁺ ions by extensive dialysis against PBS. The final DTPA-BSA(Gd) product can be lyophilized for long-term storage.
Characterization: The successful synthesis of DTPA-BSA(Gd) is confirmed through various analytical techniques:
-
1H-NMR and FT-IR Spectroscopy: To confirm the covalent attachment of DTPA to BSA.
-
Fast Atom Bombardment (FAB) Mass Spectrometry: To determine the molecular weight of the conjugate and estimate the number of Gd-DTPA molecules per BSA molecule.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To accurately quantify the gadolinium concentration in the final product.
Measurement of Relaxivity (r1 and r2)
The relaxivities of DTPA-BSA(Gd) are determined by measuring the T1 and T2 relaxation times of aqueous solutions containing varying concentrations of the contrast agent.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the DTPA-BSA(Gd) solution with known concentrations.
-
T1 Measurement (Inversion Recovery):
-
Use an inversion recovery (IR) pulse sequence on an MRI scanner.
-
Acquire a series of images at different inversion times (TI).
-
Fit the signal intensity at each TI to a three-parameter model to calculate T1.
-
-
T2 Measurement (Multi-Echo Spin-Echo):
-
Use a multi-echo spin-echo pulse sequence.
-
Acquire a series of echoes at different echo times (TE).
-
Fit the signal intensity decay across the echoes to a single exponential function to calculate T2.
-
-
Relaxivity Calculation:
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot R1 and R2 against the concentration of DTPA-BSA(Gd).
-
The slopes of the resulting linear fits represent the r1 and r2 relaxivities, respectively.
-
Measurement of Magnetic Susceptibility
The magnetic susceptibility of DTPA-BSA(Gd) can be determined using an MRI-based method. This method relies on measuring the phase shift in the MR signal induced by the paramagnetic contrast agent.
Procedure:
-
Phantom Preparation: Prepare a phantom containing a solution of DTPA-BSA(Gd) of a known concentration.
-
Image Acquisition: Acquire gradient-echo MR images of the phantom.
-
Phase Map Generation: Generate a phase map from the complex MR image data.
-
Susceptibility Calculation: The change in magnetic susceptibility can be calculated from the phase difference between the contrast agent solution and a reference solution (e.g., water). The relationship between the phase shift and susceptibility is dependent on the geometry of the phantom and its orientation relative to the main magnetic field.
Visualizing the Core Concepts
To further elucidate the principles and processes described, the following diagrams have been generated using the DOT language.
Caption: Chelation of the paramagnetic Gd³⁺ ion by the DTPA-BSA macromolecule.
Caption: Workflow for the synthesis and paramagnetic characterization of DTPA-BSA(Gd).
Caption: Mechanism of proton relaxation enhancement by DTPA-BSA(Gd).
References
An In-depth Technical Guide to DTPA-BSA (Gd): Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of the gadolinium-chelated lipid, (diethylenetriaminepentaacetic acid)-bis(stearylamide) (gadolinium salt), commonly abbreviated as DTPA-BSA (Gd). It is important to note that in this context, "BSA" refers to bis(stearylamide) and not Bovine Serum Albumin. This distinction is critical for understanding its well-defined chemical nature as a lipoamino acid derivative designed for applications in magnetic resonance imaging (MRI) and drug delivery systems.
Chemical Structure and Formula
DTPA-BSA (Gd) is an amphiphilic molecule with a paramagnetic gadolinium ion tightly chelated by a diethylenetriaminepentaacetic acid (DTPA) core. This core is covalently linked to two stearylamide lipid chains, rendering the entire complex lipid-soluble and suitable for incorporation into lipid-based nanostructures such as liposomes and nanoparticles.
The chemical structure consists of the pentadentate ligand DTPA, which forms a stable complex with the Gd(III) ion. Two of the carboxylic acid groups of DTPA are converted to amides through reaction with stearylamine, a C18 saturated fatty amine. This modification imparts the hydrophobic character to the molecule.
Synonyms:
-
(diethylenetriaminepentaacetic acid)-bis(stearylamide) (gadolinium salt)[1][2]
-
DTPA-bis(stearylamide) (gadolinium salt)[1]
Chemical Formula: C₅₀H₉₄GdN₅O₈[1]
Physicochemical and Characterization Data
The quantitative properties of DTPA-BSA (Gd) are summarized in the table below. These parameters are crucial for its application as an MRI contrast agent and for the formulation of nanoparticle-based delivery systems.
| Property | Value | Source(s) |
| Molecular Weight | 1050.56 g/mol | [1][2] |
| Purity | >99% (TLC) | [1] |
| Percent Composition | C: 57.16%, H: 9.02%, Gd: 14.97%, N: 6.67%, O: 12.18% | [1] |
| Physical Form | Powder | |
| Storage Temperature | -20°C |
Experimental Protocols
While a detailed, step-by-step synthesis protocol for DTPA-BSA (Gd) is proprietary to commercial suppliers, the general synthetic pathway involves a two-step process. This is followed by a typical experimental workflow for the preparation of nanoparticles incorporating this lipid.
Conceptual Synthesis Pathway of DTPA-BSA (Gd)
The synthesis of DTPA-BSA (Gd) is conceptually based on the reaction of DTPA dianhydride with two equivalents of stearylamine to form the bis(stearylamide) derivative of DTPA. This is followed by the chelation of a gadolinium (III) salt, typically GdCl₃, under controlled pH conditions to yield the final product.
Experimental Workflow: Preparation of DTPA-BSA (Gd)-Incorporated Nanoparticles
DTPA-BSA (Gd) is frequently used in the preparation of lipid-based nanoparticles for MRI applications. The following workflow outlines a general procedure for creating such nanoparticles.
A detailed protocol for the preparation of these nanoparticles would involve the following steps:
-
Lipid Dissolution: A defined molar ratio of structural lipids (e.g., phospholipids, cholesterol) and DTPA-BSA (Gd) are dissolved in an organic solvent mixture such as chloroform and methanol.
-
Thin Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles.
-
Size Reduction: The resulting vesicle suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar nanoparticles of a desired size distribution.
-
Characterization: The final nanoparticle suspension is characterized for its physicochemical properties, including particle size and distribution (e.g., by Dynamic Light Scattering), zeta potential, and gadolinium concentration (e.g., by Inductively Coupled Plasma Mass Spectrometry - ICP-MS).
Applications and Significance
DTPA-BSA (Gd) is a valuable tool in the development of advanced diagnostic and therapeutic agents. Its primary applications include:
-
MRI Contrast Agents: The paramagnetic gadolinium ion significantly shortens the T1 relaxation time of water protons in its vicinity, leading to enhanced contrast in MR images.[3] When incorporated into nanoparticles, DTPA-BSA (Gd) can provide prolonged circulation times and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Drug Delivery Systems: As a component of liposomes or other nanoparticles, DTPA-BSA (Gd) can be used to create theranostic agents. These are nanoparticles that simultaneously carry a therapeutic payload (e.g., a chemotherapy drug) and an imaging agent (the Gd complex), allowing for non-invasive monitoring of drug delivery and therapeutic response.
-
Molecular Imaging: By functionalizing the surface of DTPA-BSA (Gd)-containing nanoparticles with targeting ligands (e.g., antibodies, peptides), it is possible to create probes for molecular imaging of specific biological targets, such as receptors overexpressed on cancer cells.
References
Methodological & Application
Application Notes and Protocols for DTPA-BSA (Gd) Nanoparticle Formulation for MRI
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formulation of gadolinium (Gd)-chelated Bovine Serum Albumin (BSA) nanoparticles, specifically DTPA-BSA (Gd), intended for use as Magnetic Resonance Imaging (MRI) contrast agents. Three distinct formulation strategies are presented, each with its own set of characteristics and potential applications.
Introduction
Gadolinium-based contrast agents (GBCAs) are routinely used to enhance the quality of MRI scans. Encapsulating gadolinium chelates, such as Gd-DTPA, within nanoparticles can improve their biocompatibility, extend their circulation time, and increase their relaxivity, leading to better image contrast at potentially lower gadolinium doses. Bovine Serum Albumin (BSA) is a biocompatible and biodegradable protein that is well-suited as a nanocarrier for GBCAs. This document outlines protocols for preparing DTPA-BSA (Gd) nanoparticles via co-precipitation, lipid-based nanoassembly, and polymeric encapsulation.
Quantitative Data Summary
The following table summarizes key quantitative data for different DTPA-BSA (Gd) nanoparticle formulations as reported in the literature. This allows for a comparative assessment of their physicochemical properties and performance as MRI contrast agents.
| Formulation Method | Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Longitudinal Relaxivity (r1) (mM⁻¹s⁻¹) | Blood Half-life (t1/2) | Gd Loading Efficiency (%) | Reference |
| Co-precipitation | BSA-Gd | ~30 | - | 76.7 | 40 min | - | [1][2] |
| Co-precipitation | Gd@BSA NPs | <6 | - | 17.987 | 79.17 min | - | [3] |
| Lipid-Based Nanoassembly | Gd-dPS-BSA | - | - | 13 | 13.6 h | - | [4] |
| Lipid-Based Nanoassembly | GMO@DTPA-BSA-Gd | - | - | 19.72 | - | up to ~85% | [5] |
| Polymeric Encapsulation | PLGA-Gd-DTPA | 920 - 1830 | Highly Negative | Similar to free Gd-DTPA | - | up to 30 wt% | |
| Polymeric Encapsulation | PLA-PEG-Gd-DTPA | 952 | Near Neutral | Similar to free Gd-DTPA | - | up to 30 wt% | |
| Lipid-Based Nanoparticle | Gd-LNP | 63-70 | - | 134.8 | 45.7 min | - |
Experimental Protocols
Protocol 1: Co-precipitation Method for BSA-Gd Nanoparticle Formulation
This protocol describes the synthesis of amorphous BSA-coated gadolinium-based nanoparticles (BSA-Gd) through a co-precipitation method. This is a relatively straightforward method that yields nanoparticles with high relaxivity.
Materials:
-
Gadolinium(III) chloride (GdCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Bovine Serum Albumin (BSA)
-
Distilled water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare GdCl₃ Solution: Dissolve 11.7 mg of GdCl₃ in 2 mL of distilled water.
-
Prepare NaOH Solution: Prepare a 2 mL solution of NaOH with a pH of approximately 12.
-
Precipitation: Add the NaOH solution dropwise to the GdCl₃ solution while vortexing to form a precipitate.
-
Wash Precipitate: Collect the precipitate by centrifugation at 9000 x g for 3 minutes. Wash the precipitate three times with distilled water.
-
Resuspend Precipitate: Resuspend the washed precipitate in 4 mL of distilled water.
-
Prepare BSA Solution: Prepare a 10 mL solution of BSA at a concentration of 30 mg/mL.
-
BSA Coating: Add the BSA solution dropwise to the resuspended precipitate while vortexing.
-
Incubation: Stir the mixture at room temperature for 2 hours.
-
Purification: Centrifuge the mixture at 9000 x g for 3 minutes to remove any large aggregates and obtain a clear stock solution of BSA-Gd nanoparticles.
Characterization:
-
Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Structural Analysis: Assessed by Circular Dichroism (CD) to confirm the secondary structure of BSA is preserved.
-
Relaxivity Measurement: T1 relaxivity (r1) is determined by measuring the longitudinal proton relaxation time as a function of Gd concentration using an MRI scanner.
Caption: Workflow for BSA-Gd nanoparticle synthesis via co-precipitation.
Protocol 2: Lipid-Based Nanoassembly of GMO@DTPA-BSA-Gd
This protocol describes the formulation of self-assembled lipid nanoparticles incorporating a gadolinium-chelating lipid, DTPA-bis(stearylamide) (DTPA-BSA-Gd), within a glyceryl monooleate (GMO) matrix, stabilized by Pluronic F127.
Materials:
-
Glyceryl monooleate (GMO)
-
DTPA-bis(stearylamide) gadolinium salt (DTPA-BSA-Gd)
-
Pluronic F127
-
Appropriate solvent (e.g., chloroform/methanol mixture)
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve GMO, DTPA-BSA-Gd, and Pluronic F127 in a suitable organic solvent in a round-bottom flask. The ratios of the components can be varied to optimize nanoparticle properties (e.g., 5% to 50% w/w DTPA-BSA-Gd).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS) by gentle agitation at a temperature above the phase transition temperature of the lipids.
-
Nanoparticle Formation: Form the nanoassemblies by applying energy, such as probe sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unincorporated components by dialysis or size exclusion chromatography.
Characterization:
-
Size and Morphology: Analyzed by Dynamic Light Scattering (DLS) and Cryogenic Transmission Electron Microscopy (cryo-TEM).
-
Phase Structure: Investigated using Small Angle X-ray Scattering (SAXS).
-
Gadolinium Loading Efficiency: Determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Relaxivity Measurement: T1 relaxivity is measured using a relaxometer or MRI scanner.
-
Biocompatibility: Assessed using in vitro cell viability assays (e.g., with HeLa and MSU 1.1 cells).
Caption: Workflow for GMO@DTPA-BSA-Gd nanoassembly formulation.
Protocol 3: Polymeric Nanoparticle Encapsulation of Gd-DTPA
This protocol details the encapsulation of Gd-DTPA within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or polylactide-poly(ethylene glycol) (PLA-PEG) using a water-in-oil-in-oil (W/O/O) double emulsion solvent evaporation method.
Materials:
-
Gadolinium(III)-DTPA (Gd-DTPA)
-
Bovine Serum Albumin (BSA)
-
PLGA or PLA-PEG polymer
-
Dichloromethane (DCM) or other suitable organic solvent
-
Light mineral oil
-
Egg lecithin (B1663433) (as a surfactant)
-
Sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Aqueous Phase Preparation: Dissolve Gd-DTPA and BSA (e.g., 10 mg/mL) in distilled water. The concentration of Gd-DTPA can be varied (e.g., 0-50 mg/mL).
-
Polymer Phase (Oil Phase 1) Preparation: Dissolve the PLGA or PLA-PEG polymer in a suitable organic solvent like DCM (e.g., 80 mg/mL).
-
External Oil Phase (Oil Phase 2) Preparation: Dissolve egg lecithin in light mineral oil (e.g., 0.0625 mg/ml).
-
Primary Emulsion (W/O): Add the aqueous phase to the polymer phase and sonicate to form a water-in-oil emulsion.
-
Secondary Emulsion (W/O/O): Add the primary emulsion to the external oil phase and sonicate again to form the double emulsion. The sonication power can be adjusted to control particle size.
-
Solvent Evaporation: Stir the double emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Particle Collection and Washing: Collect the nanoparticles by centrifugation. Wash them several times with a suitable solvent (e.g., hexane) to remove excess oil and surfactant.
-
Lyophilization: Resuspend the washed nanoparticles in water, potentially with a cryoprotectant, and freeze-dry to obtain a powder.
Characterization:
-
Morphology and Size: Examined by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Zeta Potential: Measured to assess surface charge.
-
Gd-DTPA Loading and Release: Quantified to determine encapsulation efficiency and release kinetics.
-
In Vitro MRI Contrast: The ability of the particles to generate contrast is evaluated using a 1.5-T or higher MRI scanner.
-
Cytotoxicity: Assessed using cell lines such as Human Umbilical Vein Endothelial Cells (HUVEC).
References
- 1. Amorphous Albumin Gadolinium-Based Nanoparticles for Ultrahigh-Resolution Magnetic Resonance Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Evaluation of a Protein-Based Nanoscale Contrast Agent for MR Angiography at an Ultralow Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nanoassemblies with Gd-chelating lipids (GMO@DTPA-BSA-Gd) as a potential new type of high molecular weight contrast agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Cellular Uptake of DTPA-BSA (Gd) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd)-chelated Diethylenetriaminepentaacetic acid (DTPA)-conjugated Bovine Serum Albumin (BSA) nanoparticles (DTPA-BSA (Gd) NPs) are emerging as promising contrast agents for magnetic resonance imaging (MRI) and as platforms for targeted drug delivery. Understanding the mechanism of their cellular uptake is paramount for optimizing their design and predicting their efficacy and safety. These application notes provide a detailed overview of the probable cellular uptake mechanisms of DTPA-BSA (Gd) nanoparticles in vitro, supported by experimental protocols for investigation and quantification.
The cellular internalization of BSA-based nanoparticles is a complex process primarily mediated by endocytosis. The major pathways involved are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The predominant pathway can be influenced by nanoparticle size, surface charge, and the specific cell type being investigated. For BSA-coated nanoparticles, receptor-mediated pathways are of particular interest due to the interaction of albumin with various cell surface receptors.
Cellular Uptake Mechanisms
The cellular entry of DTPA-BSA (Gd) nanoparticles is thought to be an active, energy-dependent process involving one or more endocytic pathways. Based on studies of similar albumin-based nanoparticles, the following mechanisms are the most probable routes of internalization.[1][2][3]
Caveolae-Mediated Endocytosis
Caveolae are flask-shaped invaginations of the plasma membrane rich in cholesterol and caveolin proteins. This pathway is a common route for the internalization of albumin and albumin-coated nanoparticles.[4][5] The process is often initiated by the binding of the BSA component of the nanoparticle to albumin-specific receptors, such as gp60 (albondin), which are localized in caveolae.
Clathrin-Mediated Endocytosis
This pathway involves the formation of clathrin-coated pits at the cell surface, which invaginate to form vesicles that transport cargo into the cell. For some cell types and nanoparticle formulations, clathrin-mediated endocytosis is a significant route for the uptake of albumin-based nanoparticles.
Macropinocytosis
Macropinocytosis is a non-specific, actin-dependent process where large volumes of extracellular fluid and its contents are internalized into large vesicles called macropinosomes. This pathway is typically involved in the uptake of larger nanoparticles or nanoparticle aggregates.
Data Presentation: Quantitative Analysis of Uptake Inhibition
To elucidate the dominant uptake pathway, cells are pre-treated with pharmacological inhibitors specific to each endocytic route prior to incubation with DTPA-BSA (Gd) nanoparticles. The cellular uptake of gadolinium is then quantified, typically by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The following table summarizes expected outcomes based on studies with analogous albumin nanoparticles.
| Endocytic Pathway Inhibitor | Target Pathway | Concentration (Typical) | Incubation Time (Typical) | Expected Effect on DTPA-BSA (Gd) NP Uptake |
| Chlorpromazine | Clathrin-mediated endocytosis | 10 - 50 µM | 30 - 60 min | Significant reduction in uptake in certain cell lines. |
| Genistein/Filipin | Caveolae-mediated endocytosis | 50 - 200 µM / 1 - 5 µg/mL | 30 - 60 min | Strong reduction in uptake, often the most significant effect for BSA-based NPs. |
| Cytochalasin D | Macropinocytosis (Actin-dependent) | 1 - 10 µM | 30 - 60 min | Moderate to significant reduction, especially for larger NP aggregates. |
| Amiloride | Macropinocytosis (Na+/H+ exchange) | 50 - 100 µM | 30 - 60 min | Moderate reduction in uptake. |
| Low Temperature (4°C) | Active Transport (General) | N/A | Duration of experiment | Strong inhibition of all endocytic pathways. |
Experimental Protocols
Protocol 1: General Cell Culture and Nanoparticle Incubation
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Nanoparticle Preparation: Disperse the DTPA-BSA (Gd) nanoparticles in serum-free cell culture medium to the desired final concentration. It is recommended to sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.
-
Incubation: On the day of the experiment, remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the nanoparticle-containing medium to the cells.
-
Time Points: Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, and 24 hours) to assess uptake kinetics.
Protocol 2: Investigation of Uptake Mechanisms Using Inhibitors
-
Inhibitor Preparation: Prepare stock solutions of the endocytosis inhibitors (Chlorpromazine, Genistein, Cytochalasin D, etc.) in a suitable solvent (e.g., DMSO or water).
-
Pre-incubation with Inhibitors: Before adding the nanoparticles, pre-incubate the cells with the respective inhibitors at their optimal, non-toxic concentrations for 30-60 minutes at 37°C.
-
Nanoparticle Incubation: Following the pre-incubation period, add the DTPA-BSA (Gd) nanoparticles to the inhibitor-containing medium and incubate for the desired time.
-
Controls: Include appropriate controls:
-
Untreated cells (no nanoparticles, no inhibitors).
-
Cells treated with nanoparticles only.
-
Cells treated with each inhibitor alone to assess cytotoxicity.
-
Protocol 3: Quantification of Cellular Uptake by ICP-MS
-
Cell Harvesting: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized nanoparticles.
-
Cell Lysis: Detach the cells using trypsin-EDTA and collect them in a microcentrifuge tube. Count the cells to normalize the gadolinium content per cell.
-
Digestion: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and add concentrated nitric acid to the cell pellet to digest the organic material and dissolve the nanoparticles. This step should be performed in a fume hood with appropriate safety precautions.
-
ICP-MS Analysis: Dilute the digested samples with deionized water to a suitable volume for ICP-MS analysis. Prepare a series of gadolinium standards of known concentrations to generate a calibration curve. Measure the gadolinium concentration in the samples.
-
Data Analysis: Calculate the amount of gadolinium per cell using the cell count obtained in step 2 and the gadolinium concentration measured by ICP-MS. Compare the uptake in inhibitor-treated cells to the control cells (nanoparticles only) to determine the percentage of inhibition for each pathway.
Visualizations
Caption: Experimental workflow for investigating the cellular uptake of DTPA-BSA (Gd) nanoparticles.
Caption: Probable cellular uptake pathways for DTPA-BSA (Gd) nanoparticles.
References
- 1. Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caveolae-Mediated Endocytosis is Critical for Albumin Cellular Uptake and Response to Albumin-Bound Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction and evaluation of BSA-CaP nanomaterials with enhanced transgene performance via biocorona-inspired caveolae-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of DTPA-BSA (Gd) in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biodistribution and pharmacokinetics of Gadolinium-labeled Diethylenetriaminepentaacetic acid-Bovine Serum Albumin (DTPA-BSA (Gd)). The following protocols and data are derived from preclinical studies in rat models and are intended to guide researchers in designing and interpreting similar experiments.
Introduction
DTPA-BSA (Gd) is a macromolecular contrast agent designed for magnetic resonance imaging (MRI). Unlike small-molecule contrast agents like Gd-DTPA, which rapidly distribute into the extracellular fluid space, DTPA-BSA (Gd) is primarily confined to the intravascular space due to the large size of the albumin protein. This property makes it a potential candidate for applications such as perfusion imaging, blood volume assessment, and tumor vascularity characterization. Understanding its biodistribution and pharmacokinetic profile is crucial for its development and clinical translation.
Biodistribution of DTPA-BSA (Gd)
The biodistribution of DTPA-BSA (Gd) is markedly different from that of unconjugated Gd-DTPA. Due to its size, DTPA-BSA (Gd) exhibits prolonged retention in the vascular compartment. The following table summarizes the initial biodistribution pattern of albumin-(Gd-DTPA) in comparison to Gd-DTPA in rats, as determined by the maximal signal enhancement in spin echo MR imaging.
Table 1: Maximum Signal Enhancement of Albumin-(Gd-DTPA) vs. Gd-DTPA in Rat Tissues
| Tissue | Albumin-(Gd-DTPA) (0.045 mmol/kg) | Gd-DTPA (0.2 mmol/kg) |
| Brain | 34% | 57% |
| Heart | 237% | 307% |
| Liver | 186% | 220% |
| Mediastinal Vessels (Blood) | 325% | 380% |
| Subcutaneous Tissue | Not Reported | 83% |
Data adapted from Schmiedl et al. The signal enhancement with albumin-(Gd-DTPA) remained at a constant level over a 70-second observation period, whereas the enhancement with Gd-DTPA showed a continuous decrease in most tissues after the initial peak[1].
Pharmacokinetics of DTPA-BSA (Gd)
The conjugation of Gd-DTPA to BSA significantly alters its pharmacokinetic profile. While Gd-DTPA is rapidly cleared from the body, DTPA-BSA (Gd) exhibits a much longer plasma half-life. After intravenous injection, the concentration of albumin-(Gd-DTPA) in the blood remains relatively constant for at least 30 minutes[2]. This prolonged intravascular retention is a key characteristic of this macromolecular contrast agent. In contrast, Gd-DTPA is rapidly eliminated, with only 2% of the injected dose remaining in the body after 120 minutes[3].
Experimental Protocols
The following are detailed methodologies for key experiments related to the biodistribution and pharmacokinetic analysis of DTPA-BSA (Gd) in rats.
Animal Models
-
Species: Sprague-Dawley rats
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure. A commonly used anesthetic is a combination of ketamine and xylazine (B1663881) administered intraperitoneally.
Synthesis and Preparation of DTPA-BSA (Gd)
Human serum albumin is paramagnetically labeled by covalently binding multiple Gd-DTPA chelates per protein molecule[2]. The synthesis typically involves the reaction of DTPA anhydride (B1165640) with the lysine (B10760008) residues of BSA, followed by chelation with gadolinium chloride. The final product should be purified to remove any unbound Gd-DTPA.
Administration of DTPA-BSA (Gd)
-
Route of Administration: Intravenous (IV) injection, typically via a tail vein or femoral vein catheter.
-
Dosage: A typical dose for imaging studies is in the range of 0.045 to 0.062 mmol Gd/kg body weight.
-
Formulation: The DTPA-BSA (Gd) conjugate is dissolved in a physiologically compatible buffer, such as saline.
In Vivo MR Imaging Protocol
-
Imaging Modality: Spin echo MR imaging is a suitable technique for assessing signal enhancement.
-
Image Acquisition: Rapid image acquisition is necessary to capture the initial distribution phase. For example, repeated 4-second spin echo images can be acquired[1].
-
Procedure:
-
Position the anesthetized rat in the MRI scanner.
-
Acquire baseline (pre-contrast) images of the region of interest (e.g., brain, heart, liver).
-
Administer the DTPA-BSA (Gd) solution as an intravenous bolus.
-
Immediately begin acquiring a series of post-contrast images at regular intervals (e.g., every 4 seconds for the initial phase, and then at longer intervals for later time points).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tissues of interest in the pre- and post-contrast images.
-
Measure the signal intensity within each ROI.
-
Calculate the percentage of signal enhancement using the following formula: % Enhancement = [(Post-contrast Signal - Pre-contrast Signal) / Pre-contrast Signal] * 100
-
Visualizations
Experimental Workflow for Biodistribution Study
Caption: Experimental workflow for the in vivo biodistribution study of DTPA-BSA (Gd) in rats using MRI.
Comparative Pharmacokinetic Profiles
Caption: Logical relationship between the molecular size of Gd-based contrast agents and their pharmacokinetic behavior and primary application.
References
- 1. Comparison of initial biodistribution patterns of Gd-DTPA and albumin-(Gd-DTPA) using rapid spin echo MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Biodistribution of GdCl3 and Gd-DTPA and their influence on proton magnetic relaxation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of DTPA-BSA (Gd) Micelles for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Albumin-based nanoparticles have emerged as a versatile and promising platform for drug delivery, owing to their biocompatibility, biodegradability, and low immunogenicity.[1][2] Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are commonly utilized proteins for creating these nanocarriers.[1][2] Their surfaces are rich in functional groups like amino and carboxyl groups, which allow for the covalent attachment of various molecules, including targeting ligands and chelating agents.[1]
This application note details the preparation of Diethylenetriaminepentaacetic acid (DTPA)-BSA micelles loaded with Gadolinium (Gd) for use as a targeted drug delivery system and a magnetic resonance imaging (MRI) contrast agent. The incorporation of Gd, a paramagnetic metal ion, chelated by DTPA, allows for the tracking and visualization of the nanocarrier's biodistribution in vivo. Furthermore, the surface of the BSA micelles can be functionalized with targeting ligands, such as peptides or antibodies, to facilitate specific accumulation at the desired site of action, thereby enhancing therapeutic efficacy and reducing off-target side effects.
Experimental Protocols
Synthesis of DTPA-BSA Conjugate
This protocol describes the covalent conjugation of DTPA to BSA, which serves as the foundational step for creating the Gd-chelating micelle.
Materials:
-
Bovine Serum Albumin (BSA)
-
Diethylenetriaminepentaacetic acid dianhydride (DTPAA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10-14 kDa)
-
Magnetic stirrer
-
pH meter
Procedure:
-
Dissolve BSA in PBS (pH 7.4) to a final concentration of 5 mg/mL.
-
In a separate container, dissolve DTPAA in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Slowly add the DTPAA solution to the BSA solution while stirring continuously at room temperature. The molar ratio of DTPAA to BSA can be varied to control the degree of conjugation. A common starting ratio is 10:1.
-
Add EDC and NHS to the reaction mixture to facilitate the formation of amide bonds between the carboxyl groups of DTPA and the amine groups of BSA. A typical molar ratio of EDC:NHS:DTPAA is 2:1:1.
-
Allow the reaction to proceed for 4-6 hours at room temperature with continuous stirring.
-
To remove unreacted reagents, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours, with frequent changes of the dialysis buffer.
-
Lyophilize the purified DTPA-BSA conjugate for long-term storage.
Gadolinium (Gd) Chelation
This protocol outlines the process of chelating Gd ions to the DTPA-BSA conjugate.
Materials:
-
DTPA-BSA conjugate
-
Gadolinium (III) chloride (GdCl₃)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve the lyophilized DTPA-BSA conjugate in deionized water to a concentration of 10 mg/mL.
-
Prepare a stock solution of GdCl₃ in deionized water (e.g., 10 mg/mL).
-
Slowly add the GdCl₃ solution to the DTPA-BSA solution while stirring. The molar ratio of GdCl₃ to DTPA moieties on the BSA should be approximately 1:1 to ensure efficient chelation.
-
Adjust the pH of the solution to ~7.0 and continue stirring for 2-4 hours at room temperature.
-
Dialyze the solution against deionized water for 24 hours to remove any unchelated Gd ions.
-
The resulting DTPA-BSA (Gd) solution can be stored at 4°C for further use.
Formation of DTPA-BSA (Gd) Micelles and Drug Loading
This protocol describes the formation of micelles from the DTPA-BSA (Gd) conjugate and the encapsulation of a hydrophobic drug using a desolvation method.
Materials:
-
DTPA-BSA (Gd) conjugate
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Glutaraldehyde (B144438) solution (8% in water)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve the DTPA-BSA (Gd) conjugate in deionized water (e.g., 50 mg in 2 mL).
-
Dissolve the hydrophobic drug in ethanol (e.g., 5 mg in 1 mL).
-
Add the ethanolic drug solution dropwise to the DTPA-BSA (Gd) solution under vigorous stirring.
-
Continue stirring for 30 minutes to allow for drug partitioning into the hydrophobic domains of the BSA.
-
For desolvation, slowly add ethanol to the aqueous solution under constant stirring until the solution becomes turbid, indicating the formation of nanoparticles.
-
To stabilize the formed micelles, add a specific volume of 8% glutaraldehyde solution as a crosslinking agent and stir for 24 hours. The amount of glutaraldehyde can be optimized to control the particle size and stability.
-
Stop the crosslinking reaction by adding an excess of a quenching agent like sodium bisulfite.
-
Centrifuge the nanoparticle suspension to pellet the micelles.
-
Wash the micelles several times with deionized water to remove un-encapsulated drug and residual crosslinking agent.
-
Resuspend the final DTPA-BSA (Gd) drug-loaded micelles in a suitable buffer (e.g., PBS) for characterization and further use.
Surface Functionalization with a Targeting Ligand (Optional)
This protocol provides a general method for attaching a targeting ligand (e.g., a peptide containing a free amine group) to the surface of the micelles.
Materials:
-
DTPA-BSA (Gd) drug-loaded micelles
-
Targeting ligand (e.g., RGD peptide)
-
EDC and NHS
-
MES buffer (pH 6.0)
Procedure:
-
Resuspend the micelles in MES buffer (pH 6.0).
-
Activate the carboxyl groups on the surface of the BSA by adding EDC and NHS.
-
Incubate for 15-30 minutes at room temperature.
-
Add the targeting ligand to the activated micelle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the targeted micelles by centrifugation and washing to remove unconjugated ligands.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of DTPA-BSA (Gd) micelles.
Table 1: Physicochemical Properties of DTPA-BSA (Gd) Micelles
| Parameter | Value | Reference |
| Hydrodynamic Diameter (nm) | 45 | |
| Zeta Potential (mV) | -22.4 ± 7.4 | |
| Polydispersity Index (PDI) | < 0.2 | - |
| Gadolinium Content (µg/mL) | 45.6 ± 6.9 |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | 27.2 | 95.3 | |
| Palladacycle complex | 22.68 | 97.78 |
Table 3: In Vitro and In Vivo Performance
| Parameter | Value | Reference |
| Longitudinal Relaxivity (r₁) (mM⁻¹s⁻¹) | 76.7 | |
| Blood Half-life (t₁/₂) | 40 min | |
| In Vitro Drug Release (at 24h) | 44.20 ± 1.35% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of targeted DTPA-BSA (Gd) micelles.
Signaling Pathway for Targeted Uptake
The following diagram illustrates a potential signaling pathway for the uptake of micelles targeted with a ligand that binds to a receptor tyrosine kinase (RTK), a common target in cancer therapy.
Caption: Simplified signaling pathway for receptor-mediated endocytosis of targeted micelles.
References
Application Notes and Protocols for Quantitative Analysis of DTPA-BSA (Gd) Concentration in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadolinium (Gd)-based contrast agents are crucial for enhancing the visibility of internal structures in magnetic resonance imaging (MRI). DTPA-BSA (Gd) is a macromolecular contrast agent, where gadolinium is chelated with diethylenetriaminepentaacetic acid (DTPA) and conjugated to bovine serum albumin (BSA). This conjugation increases the molecular weight, leading to altered biodistribution and pharmacokinetics compared to smaller gadolinium chelates. Accurate quantification of DTPA-BSA (Gd) concentration in various tissues is essential for preclinical studies, drug development, and toxicological assessments.
These application notes provide detailed protocols for two primary methods for the quantitative analysis of DTPA-BSA (Gd) in tissue: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for direct elemental analysis of gadolinium and Quantitative Magnetic Resonance Imaging (qMRI) for in vivo concentration mapping.
Methods for Quantification
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique that can detect and quantify trace elements, such as gadolinium, in biological samples with high precision. The method involves the digestion of tissue samples to liberate the gadolinium ions, followed by their introduction into an argon plasma where they are ionized and then detected by a mass spectrometer.
Experimental Protocol: ICP-MS Analysis of Tissue Samples
This protocol outlines the steps for preparing and analyzing tissue samples for gadolinium concentration using ICP-MS.
a) Materials and Reagents:
-
Tissue samples (e.g., liver, kidney, spleen, tumor)
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%, trace metal grade
-
Gadolinium standard solution (1000 µg/mL in 2% HNO₃)
-
Deionized water (18.2 MΩ·cm)
-
Microwave digestion vessels
-
Volumetric flasks and pipettes
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
b) Sample Preparation: Microwave-Assisted Acid Digestion:
-
Accurately weigh approximately 0.1 - 0.5 g of the tissue sample into a clean microwave digestion vessel.
-
In a fume hood, carefully add 5 mL of concentrated nitric acid to each vessel.
-
If the tissue has a high-fat content, add 1-2 mL of hydrogen peroxide to aid in the digestion of the organic matrix.
-
Seal the digestion vessels according to the manufacturer's instructions.
-
Place the vessels in the microwave digestion system.
-
Set the microwave program. A typical program involves a ramp to 180-200°C over 15-20 minutes, followed by a hold at that temperature for 20-30 minutes.
-
After digestion and cooling, carefully open the vessels in the fume hood.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Rinse the digestion vessel with deionized water and add the rinsing to the volumetric flask.
-
Dilute the sample to the final volume with deionized water.
c) Instrument Calibration and Analysis:
-
Prepare a series of calibration standards by serially diluting the gadolinium standard solution with 2% nitric acid to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Set up the ICP-MS instrument according to the manufacturer's operating instructions.
-
Aspirate the calibration standards and the prepared tissue samples into the ICP-MS.
-
Measure the intensity of the gadolinium isotopes (e.g., ¹⁵⁷Gd, ¹⁵⁸Gd).
-
Construct a calibration curve by plotting the intensity of the standards against their known concentrations.
-
Determine the gadolinium concentration in the tissue samples from the calibration curve, accounting for the initial tissue weight and dilution factor. The final concentration is typically expressed as µg of Gd per gram of tissue (µg/g).
Experimental Workflow for ICP-MS Analysis
Application Notes and Protocols for Employing DTPA-BSA (Gd) in Blood-Brain Barrier Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis. In many neurological diseases, such as stroke, multiple sclerosis, and brain tumors, the BBB is disrupted, leading to increased permeability.[1] Visualizing and quantifying this permeability is essential for understanding disease pathogenesis and for the development of new therapeutic strategies.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a non-invasive technique widely used to assess BBB permeability.[2] This method involves the intravenous administration of a contrast agent, typically gadolinium-based, and the subsequent acquisition of a series of T1-weighted MR images. The leakage of the contrast agent from the vasculature into the brain parenchyma results in a signal enhancement, the dynamics of which can be used to calculate permeability parameters such as the volume transfer constant (Ktrans).
While small-molecule contrast agents like Gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) are commonly used, macromolecular agents such as Gd-DTPA conjugated to bovine serum albumin (DTPA-BSA (Gd)) offer distinct advantages. Due to its larger size, DTPA-BSA (Gd) is more restricted to the intravascular space under normal conditions and its extravasation is a more specific indicator of significant BBB disruption.[3] This makes it a valuable tool for studying conditions with substantial BBB breakdown and for assessing the vascular effects of novel therapeutics.
These application notes provide detailed protocols for the synthesis, characterization, and in vivo application of DTPA-BSA (Gd) for BBB permeability studies, along with comparative data to guide experimental design.
Data Presentation
Table 1: Comparative Properties and Permeability Data of Gd-DTPA and DTPA-BSA (Gd)
| Parameter | Gd-DTPA | DTPA-BSA (Gd) | Reference |
| Molecular Weight | ~590 Da | ~92,000 Da | [4] |
| Distribution | Extracellular Fluid Agent | Intravascular Agent | [3] |
| Enhancement Duration | Peaks at ~2 min, disappears by 60 min | Persistent for at least 1 hour | [3] |
| Permeability Surface Area Product (PS) in 9L Glioma Model (mL/min/100g) | Data not directly comparable in a single study | Data not directly comparable in a single study | |
| Tumor Fractional Blood Volume (fBV) in 9L Glioma Model | Data not directly comparable in a single study | Data not directly comparable in a single study | [1] |
| Relative Signal Intensity Increase in Brain (at comparable Gd dose) | Lower | Higher (21% increase) | [3] |
Note: Direct comparative Ktrans values from a single study were not available in the reviewed literature. The provided data is synthesized from studies comparing the general properties and performance of small-molecule versus macromolecular contrast agents.
Experimental Protocols
Protocol 1: Synthesis and Characterization of DTPA-BSA (Gd)
This protocol is adapted from methodologies for conjugating chelating agents to proteins.[4]
1.1. Materials:
-
Bovine Serum Albumin (BSA)
-
Diethylenetriaminepentaacetic acid dianhydride (DTPAA)
-
Gadolinium(III) chloride hexahydrate (GdCl3·6H2O)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (10 kDa MWCO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy
-
UV-Vis Spectrophotometer
1.2. Synthesis of DTPA-BSA Conjugate:
-
Dissolve BSA in 0.1 M sodium bicarbonate buffer to a final concentration of 20 mg/mL.
-
Slowly add DTPAA to the BSA solution with constant stirring. A molar ratio of 20:1 (DTPAA:BSA) is a good starting point.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Purify the DTPA-BSA conjugate by dialysis against PBS at 4°C for 48 hours with several changes of buffer to remove unreacted DTPAA. Alternatively, use a size-exclusion chromatography column.
-
Lyophilize the purified DTPA-BSA to obtain a white powder.
1.3. Gadolinium Chelation:
-
Dissolve the lyophilized DTPA-BSA in deionized water.
-
Prepare an aqueous solution of GdCl3·6H2O.
-
Add the GdCl3 solution dropwise to the DTPA-BSA solution while stirring. Use a molar excess of GdCl3 relative to the estimated number of DTPA molecules per BSA.
-
Adjust the pH of the solution to 7.0 and continue to stir for 24 hours at room temperature.
-
Remove unchelated Gd3+ by extensive dialysis against deionized water.
1.4. Characterization:
-
Protein Concentration: Determine the protein concentration of the final DTPA-BSA (Gd) solution using a standard protein assay (e.g., BCA assay).
-
Gadolinium Concentration: Measure the gadolinium concentration using ICP-MS or atomic absorption spectroscopy.
-
Gadolinium to BSA Ratio: Calculate the molar ratio of gadolinium to BSA from the protein and gadolinium concentration measurements. An average of 19 Gd-DTPA chelates per albumin molecule has been reported.[4]
-
Purity and Molecular Weight: Confirm the purity and molecular weight of the conjugate using SDS-PAGE and size-exclusion HPLC. The conjugated BSA should show a higher molecular weight compared to unconjugated BSA.[4]
Protocol 2: In Vivo DCE-MRI for BBB Permeability in a Rodent Model
This protocol provides a general framework for performing DCE-MRI in rats. Specific parameters may need to be optimized based on the animal model, MRI system, and experimental goals.
2.1. Animal Preparation:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) and maintain anesthesia throughout the imaging procedure.
-
Place a catheter in the tail vein for administration of the contrast agent.
-
Position the animal in a stereotactic frame within the MRI scanner to minimize motion artifacts.
-
Monitor the animal's physiological parameters (respiration, heart rate, and body temperature) throughout the experiment.
2.2. MRI Acquisition:
-
Acquire pre-contrast T1-weighted images to establish a baseline.
-
Begin the dynamic acquisition of a series of T1-weighted images (e.g., using a spoiled gradient-echo sequence).
-
After a few baseline scans, inject a bolus of DTPA-BSA (Gd) via the tail vein catheter at a dose of 0.05-0.1 mmol Gd/kg, followed by a saline flush.
-
Continue the dynamic image acquisition for at least 60 minutes to capture the slow extravasation kinetics of the macromolecular contrast agent.[3]
2.3. Data Analysis:
-
Perform motion correction on the dynamic image series.
-
Convert the signal intensity-time curves for each voxel or region of interest (ROI) into changes in the longitudinal relaxation rate (ΔR1).
-
Determine the arterial input function (AIF) by measuring the ΔR1 changes in a large artery (e.g., the sagittal sinus).
-
Fit the tissue concentration-time curves and the AIF to a pharmacokinetic model (e.g., the generalized kinetic model or Patlak model) to calculate the Ktrans (min⁻¹), which reflects the BBB permeability.[2]
Mandatory Visualizations
Diagram 1: Synthesis of DTPA-BSA (Gd)
Caption: Workflow for the synthesis of DTPA-BSA (Gd) contrast agent.
Diagram 2: Experimental Workflow for In Vivo BBB Permeability Measurement
Caption: Experimental workflow for DCE-MRI based BBB permeability assessment.
Diagram 3: Logical Relationship in DCE-MRI Data Analysis
Caption: Data analysis pathway for calculating Ktrans from DCE-MRI data.
References
- 1. Comparison of gadopentetate dimeglumine and albumin-(Gd-DTPA)30 for microvessel characterization in an intracranial glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the contrast-enhancing properties of albumin-(Gd-DTPA) and Gd-DTPA at 2.0 T: and experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albumin labeled with Gd-DTPA. An intravascular contrast-enhancing agent for magnetic resonance blood pool imaging: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DTPA-BSA (Gd) for Enhanced MRI
Welcome to the technical support center for DTPA-BSA (Gd), a macromolecular contrast agent for Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is DTPA-BSA (Gd) and why is it used in MRI?
A1: DTPA-BSA (Gd) is a contrast agent where multiple molecules of Diethylenetriaminepentaacetic acid (DTPA) chelated with Gadolinium (Gd) are covalently attached to a Bovine Serum Albumin (BSA) protein. The large size of the BSA molecule slows down the tumbling rate of the attached Gd-DTPA complexes in solution.[1] This slower tumbling leads to a significant increase in the T1 relaxivity of the contrast agent compared to small-molecule agents like Gd-DTPA alone.[1] Higher relaxivity results in a greater signal enhancement in T1-weighted MR images, which can improve the signal-to-noise ratio and allow for the detection of targets at lower concentrations.[1]
Q2: What are the key factors that influence the signal-to-noise ratio (SNR) of DTPA-BSA (Gd) in an MRI experiment?
A2: The SNR in an MRI experiment using DTPA-BSA (Gd) is influenced by a combination of factors related to the contrast agent itself, the imaging subject, and the MRI acquisition parameters. Key factors include:
-
Relaxivity (r1) of the DTPA-BSA (Gd) conjugate: Higher relaxivity leads to a stronger signal enhancement. This is affected by the number of Gd-DTPA molecules per BSA, the rotational correlation time, and the water exchange rate.
-
Concentration of the contrast agent: Within a certain range, a higher concentration of DTPA-BSA (Gd) in the tissue of interest will produce a stronger signal. However, at very high concentrations, T2* shortening effects can lead to signal loss.
-
Magnetic Field Strength: The T1 relaxivity of Gd-DTPA and its conjugates tends to decrease with increasing magnetic field strength, potentially making them less efficient at ultra-high fields.[2]
-
MRI Pulse Sequence and Parameters: The choice of pulse sequence (e.g., T1-weighted spin-echo, gradient-echo) and the optimization of parameters like Repetition Time (TR), Echo Time (TE), and flip angle are crucial for maximizing the signal from the contrast agent.[3]
-
Physiological Environment: The local environment, such as the presence of other macromolecules, can influence the relaxivity of the contrast agent.[2]
Troubleshooting Guides
Problem 1: Low Signal-to-Noise Ratio (SNR) or Weak Contrast Enhancement
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low SNR with DTPA-BSA (Gd).
Step-by-Step Troubleshooting:
-
Verify the Synthesis and Characterization of your DTPA-BSA (Gd) Conjugate:
-
Question: Is the conjugation of DTPA to BSA and the subsequent chelation with Gadolinium successful and efficient?
-
Action:
-
Confirm the number of DTPA molecules conjugated per BSA molecule. This can be assessed using techniques like MALDI-TOF mass spectrometry before and after conjugation.
-
Quantify the amount of gadolinium per BSA molecule. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for this.[4]
-
Possible Issue: A low gadolinium-to-BSA ratio will result in lower relaxivity and thus weaker signal enhancement. The stability of the Gd-DTPA complex is crucial; incomplete chelation can lead to the release of toxic free Gd³⁺ ions.[5]
-
-
-
Confirm the Concentration of the Administered Contrast Agent:
-
Question: Is the concentration of the DTPA-BSA (Gd) solution accurate?
-
Action:
-
Accurately measure the gadolinium concentration in your final solution using ICP-MS or a validated spectrophotometric method.[5][6]
-
Ensure proper dilution calculations if you are preparing working solutions from a stock.
-
Possible Issue: An inaccurate concentration measurement can lead to the administration of a lower dose than intended, resulting in a weaker signal.
-
-
-
Assess the Stability and Storage of the Contrast Agent:
-
Question: Has the DTPA-BSA (Gd) conjugate degraded during storage?
-
Action:
-
DTPA-BSA (Gd) should ideally be stored at -20°C, protected from light and moisture.[7][8]
-
Before use, visually inspect the solution for any signs of precipitation or aggregation.
-
If in doubt, re-characterize the agent to confirm its integrity.
-
Possible Issue: Instability can lead to the release of free gadolinium and a decrease in the effective concentration of the contrast agent.
-
-
-
Optimize MRI Acquisition Parameters:
-
Question: Are the MRI pulse sequence and its parameters optimized for a T1 contrast agent?
-
Action:
-
Pulse Sequence: Use a T1-weighted pulse sequence such as spin-echo (SE) or gradient-echo (GRE). Inversion recovery (IR) sequences can also be very sensitive to T1 changes.[9]
-
Repetition Time (TR) and Echo Time (TE): For T1-weighting, a short TR and a short TE are generally recommended.[3]
-
Flip Angle: For gradient-echo sequences, the flip angle should be optimized to maximize the signal from the tissue of interest post-contrast injection.
-
Protocol: Consider performing a series of phantom scans with varying concentrations of your DTPA-BSA (Gd) to determine the optimal imaging parameters for your specific instrument and conjugate.
-
-
-
Evaluate In Vivo Delivery and Biodistribution:
-
Question: Is the contrast agent reaching the target tissue in sufficient concentration?
-
Action:
-
Review your injection protocol to ensure the full dose was administered correctly.
-
Consider the biodistribution and clearance profile of your DTPA-BSA (Gd) conjugate. The size of the conjugate will influence its pharmacokinetics.
-
Possible Issue: Rapid clearance or poor accumulation at the target site will result in a low local concentration of the contrast agent and thus weak enhancement.
-
-
Problem 2: Inconsistent or Non-Reproducible Results
Variability in your results can be frustrating. Consider these potential sources of inconsistency.
Logical Relationship Diagram
Caption: Factors contributing to inconsistent MRI results with DTPA-BSA (Gd).
-
Batch-to-Batch Variation: Ensure your synthesis and purification protocols are highly standardized to produce DTPA-BSA (Gd) with a consistent gadolinium-to-BSA ratio and size distribution.
-
Storage and Handling: Implement a strict protocol for the storage and handling of your contrast agent to prevent degradation.
-
Experimental Protocol: Standardize all steps of your experimental protocol, including injection volume, timing of image acquisition post-injection, and animal handling (if applicable).
-
MRI System Performance: Regularly perform quality assurance checks on your MRI scanner to ensure its stability and performance.
Quantitative Data
The relaxivity of DTPA-BSA (Gd) is a key parameter for its effectiveness as a contrast agent. The following table summarizes typical relaxivity values.
| Contrast Agent | Magnetic Field Strength (T) | Solvent | T1 Relaxivity (r1) (mM⁻¹s⁻¹) | Reference |
| Gd-DTPA | 0.7 | Water | 4.66 ± 0.07 | [2] |
| Gd-DTPA | 1.5 | Water | 4.32 ± 0.07 | [2] |
| Gd-DTPA | 8.0 | Water | 4.12 ± 0.07 | [2] |
| Gd-DTPA | 0.7 | 4.5% BSA | 6.00 ± 0.10 | [2] |
| Gd-DTPA | 1.5 | 4.5% BSA | 5.38 ± 0.09 | [2] |
| Gd-DTPA | 8.0 | 4.5% BSA | 4.29 ± 0.09 | [2] |
| Albumin-(Gd-DTPA) | Not Specified | Not Specified | 14.9 (per Gd) | [1] |
Experimental Protocols
Protocol 1: Synthesis of DTPA-BSA (Gd)
This protocol is a general guideline. The molar ratios and reaction conditions may need to be optimized for your specific application.
Experimental Workflow
Caption: General workflow for the synthesis of DTPA-BSA (Gd).
-
Conjugation of DTPA to BSA:
-
Dissolve Bovine Serum Albumin (BSA) in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Slowly add a solution of DTPA dianhydride (in a solvent like anhydrous DMSO) to the BSA solution while stirring. The molar ratio of DTPA dianhydride to BSA will determine the degree of substitution.
-
Maintain the pH of the reaction mixture at 8.5-9.0 by adding 1 M NaOH as needed.
-
Allow the reaction to proceed for a specified time (e.g., 4 hours) at room temperature or 4°C.
-
Purify the DTPA-BSA conjugate from unreacted DTPA by dialysis against deionized water or a suitable buffer.
-
-
Chelation with Gadolinium:
-
Prepare a solution of the purified DTPA-BSA conjugate in deionized water.
-
Add a solution of Gadolinium(III) chloride (GdCl₃) to the DTPA-BSA solution. A slight molar excess of DTPA-BSA relative to GdCl₃ is often used to ensure complete chelation of the gadolinium.
-
Adjust the pH to around 6.0-7.0 and allow the chelation reaction to proceed for several hours at room temperature.
-
Remove any unchelated Gd³⁺ by extensive dialysis against deionized water.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Quantify the gadolinium concentration using ICP-MS.
-
Characterize the conjugate by SDS-PAGE to check for aggregation and size distribution.
-
Protocol 2: Measurement of T1 Relaxivity
-
Sample Preparation:
-
Prepare a series of dilutions of your DTPA-BSA (Gd) conjugate in a relevant solvent (e.g., water, saline, or plasma) with known concentrations.
-
Include a sample of the solvent without the contrast agent as a control.
-
-
MRI Acquisition:
-
Place the samples in the MRI scanner.
-
Use an inversion recovery pulse sequence to measure the T1 relaxation time of each sample. Acquire data at multiple inversion times (TI) to accurately fit the T1 recovery curve.
-
-
Data Analysis:
-
For each sample, fit the signal intensity versus TI data to the following equation to determine the T1 value:
-
S(TI) = S₀ |1 - 2e^(-TI/T1)|
-
-
Plot the relaxation rate (R1 = 1/T1) as a function of the gadolinium concentration ([Gd]).
-
The slope of the linear fit of this plot is the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.
-
References
- 1. Albumin labeled with Gd-DTPA. An intravascular contrast-enhancing agent for magnetic resonance blood pool imaging: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. aapm.org [aapm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid In Vitro Quantification of a Sensitized Gadolinium Chelate via Photoinduced Triplet Harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DTPA-BSA (Gd) - Ruixibiotech [ruixibiotech.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Gadolinium-DTPA as a contrast agent in MRI: initial clinical experience in 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of DTPA-BSA (Gd) Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of gadolinium-labeled bovine serum albumin (BSA) using diethylenetriaminepentaacetic acid (DTPA) as a chelator.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the synthesis of DTPA-BSA (Gd) conjugates?
The synthesis is a two-step process. First, a bifunctional chelating agent, typically cyclic DTPA anhydride (B1165640) (cDTPAA), is covalently attached to the BSA protein. This is an acylation reaction where the anhydride reacts with primary amino groups on lysine (B10760008) residues of the BSA molecule.[1] Second, the paramagnetic metal ion, Gadolinium (Gd³⁺), is introduced and becomes tightly bound by the DTPA chelates that are now attached to the BSA, forming a stable complex.[2] This final product, DTPA-BSA (Gd), serves as a macromolecular contrast agent.[3]
Q2: Why is the pH of the reaction crucial during the DTPA conjugation step?
The pH is a critical factor because the acylation of lysine's primary amino groups is pH-dependent. The reaction is favored as the pH increases because the unprotonated (neutral) ε-amino group of lysine is the reactive species.[1] A higher pH promotes the deprotonation of these groups, making them more nucleophilic and thus more reactive towards the DTPA anhydride. However, a very high pH can lead to protein denaturation. Therefore, a compromise is necessary, with bicarbonate buffer at a pH of around 8.2 often being optimal.[1]
Q3: What is the role of cyclic DTPA anhydride (cDTPAA) and what is its main competing reaction?
Cyclic DTPA anhydride is an acylating agent used to modify proteins. It readily reacts with nucleophilic groups on the protein surface, primarily the amino groups of lysine residues, to form stable amide bonds. The main competing reaction is the hydrolysis of the cDTPAA by water. This hydrolysis reaction opens the anhydride ring to form DTPA, which can no longer conjugate to the protein. This competition means that the conjugation must be efficient, especially when the protein concentration is low.
Q4: How can I purify the DTPA-BSA conjugate after the reaction?
Purification is essential to remove unreacted (free) DTPA and any byproducts. The most common methods are based on size differences between the large DTPA-BSA conjugate and the small free DTPA molecules. Size-exclusion chromatography (e.g., using Sephadex G-150) or dialysis are effective methods for this separation.
Q5: How is gadolinium incorporated, and what are the critical considerations?
Gadolinium is typically introduced as a salt, such as GdCl₃, after the DTPA-BSA conjugate has been purified from excess, unconjugated DTPA. The pH is adjusted to a range that is optimal for chelation (typically slightly acidic to neutral) to facilitate the capture of Gd³⁺ ions by the DTPA moieties. It is critical to use metal-free buffers and high-purity water to avoid contamination with other metal ions that could compete with Gd³⁺ for the DTPA binding sites.
Q6: Why might the affinity for Gd³⁺ be lower in a conjugated system compared to free DTPA?
The process of conjugating DTPA to a macromolecule like BSA can sometimes lead to the formation of di-conjugated species, where both carboxylic acid groups of a single DTPA arm react with the protein. This can compromise the chelating cavity and reduce the stability constant for Gd³⁺ binding. Therefore, it is important to use conjugation methods that minimize this possibility.
Troubleshooting Guide
Problem: Low DTPA Conjugation Efficiency
-
Possible Cause: Hydrolysis of cDTPAA. The anhydride is sensitive to moisture and will hydrolyze in aqueous solutions, reducing the amount available to react with the BSA.
-
Solution: Prepare the cDTPAA solution immediately before use. Add the solid cDTPAA directly to the BSA solution while gently stirring to ensure it dissolves and reacts quickly.
-
-
Possible Cause: Suboptimal Reaction pH. If the pH is too low (e.g., below 7.5), the lysine amino groups on BSA will be protonated and less reactive.
-
Solution: Perform the conjugation reaction in a buffer with good buffering capacity at a pH between 8.2 and 8.6. Bicarbonate buffer (0.1M, pH 8.2) is a common and effective choice.
-
-
Possible Cause: Low Molar Ratio of cDTPAA to BSA. An insufficient amount of the anhydride will naturally lead to a low degree of conjugation.
-
Solution: Increase the molar excess of cDTPAA relative to BSA. However, be aware that very high ratios can lead to excessive modification of the protein, potentially causing aggregation or loss of function. It is recommended to perform a titration to find the optimal ratio for your specific application (see Table 1).
-
Problem: Low Gadolinium Incorporation
-
Possible Cause: Presence of Free DTPA. If unconjugated DTPA is not removed after the first step, it will compete with the DTPA-BSA for the available Gd³⁺ ions.
-
Solution: Ensure thorough purification of the DTPA-BSA conjugate before adding the gadolinium salt. Use dialysis against a large volume of buffer or size-exclusion chromatography.
-
-
Possible Cause: Presence of Competing Metal Ions. Trace metal contaminants in buffers or water can occupy the DTPA binding sites.
-
Solution: Use high-purity, metal-free reagents and water (e.g., Chelex-treated buffers) for the gadolinium chelation and subsequent purification steps.
-
-
Possible Cause: Suboptimal pH for Chelation. The stability of the Gd-DTPA complex is pH-dependent.
-
Solution: Perform the gadolinium incubation at a pH that favors stable complex formation, typically between 5.5 and 7.0.
-
Problem: Protein Aggregation or Precipitation
-
Possible Cause: High Degree of Conjugation. Excessive modification of lysine residues can alter the protein's isoelectric point and surface charge, leading to aggregation.
-
Solution: Decrease the cDTPAA:BSA molar ratio used during the conjugation reaction. A lower degree of modification is less likely to cause aggregation.
-
-
Possible Cause: Significant pH Drop During Reaction. The hydrolysis of cDTPAA releases acidic molecules, which can lower the pH of a poorly buffered solution and cause the protein to precipitate, especially if the pH approaches its isoelectric point.
-
Solution: Use a buffer with sufficient capacity, such as 0.1M sodium bicarbonate, to maintain a stable pH throughout the reaction.
-
Quantitative Data
The degree of DTPA conjugation can be controlled by adjusting the molar ratio of cDTPAA to the protein. While the following data was generated using antibodies, it provides a useful reference for the expected trend with BSA.
Table 1: Effect of cDTPAA:Protein Molar Ratio on Conjugation Efficiency and Protein Activity
| cDTPAA:Protein Molar Ratio | Average No. of Chelators per Protein | Retention of Binding Activity (%) |
| 50:1 | 1 | 93% |
| 100:1 | 4 | 60% |
| 500:1 | 11 | 12% |
| 1000:1 | 31 | <5% |
| 2000:1 | 28 | <5% |
(Data adapted from studies on monoclonal antibodies, which serve as a model for protein conjugation. The exact numbers may vary for BSA but the trend of increased conjugation and decreased activity with higher ratios is expected to be similar.)
Experimental Protocols
Protocol 1: DTPA Conjugation to Bovine Serum Albumin (BSA)
-
Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.2) to a final concentration of 5-10 mg/mL.
-
Calculate the required amount of cyclic DTPA anhydride (cDTPAA) to achieve the desired molar ratio (e.g., 50:1 cDTPAA:BSA).
-
Add the solid cDTPAA powder directly to the BSA solution while gently stirring.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Proceed immediately to purification.
Protocol 2: Purification of DTPA-BSA Conjugate
-
Method A: Dialysis
-
Transfer the reaction mixture to a dialysis tubing with an appropriate molecular weight cutoff (e.g., 10-14 kDa).
-
Dialyze against a large volume of metal-free 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5), with at least three buffer changes over 24-48 hours at 4°C.
-
-
Method B: Size-Exclusion Chromatography
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-150) with metal-free 0.1 M ammonium acetate buffer (pH 6.5).
-
Apply the reaction mixture to the column.
-
Elute with the same buffer and collect fractions corresponding to the high molecular weight peak (the DTPA-BSA conjugate), which will elute first.
-
Protocol 3: Gadolinium Chelation
-
Combine the purified DTPA-BSA solution with an aqueous solution of Gadolinium (III) chloride (GdCl₃). Use a 1.5 to 2-fold molar excess of GdCl₃ relative to the estimated number of conjugated DTPA molecules.
-
Adjust the pH of the mixture to 6.0-6.5 using 0.1 M ammonium hydroxide (B78521) or acetic acid.
-
Incubate the mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess, unchelated Gd³⁺ by repeating the purification step (Protocol 2). The final dialysis or chromatography buffer should be a physiologically compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Sterile-filter the final DTPA-BSA (Gd) conjugate through a 0.22 µm filter.
Visualized Workflows and Relationships
Caption: Overall experimental workflow for the synthesis of DTPA-BSA (Gd) conjugates.
Caption: Competing reactions of cyclic DTPA anhydride with BSA and water.
Caption: A decision tree for troubleshooting low gadolinium incorporation.
References
Technical Support Center: Optimizing DTPA-BSA (Gd) for In Vivo Studies
Welcome to the technical support center for the utilization of DTPA-BSA (Gd) as a magnetic resonance imaging (MRI) contrast agent in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTPA-BSA (Gd) and why is it used as an MRI contrast agent?
A1: DTPA-BSA (Gd) is a macromolecular contrast agent used in magnetic resonance imaging (MRI).[1][2] It consists of bovine serum albumin (BSA) that has been chemically modified with diethylenetriaminepentaacetic acid (DTPA), which then chelates a gadolinium (Gd³⁺) ion.[3][4] Gadolinium is a paramagnetic metal that enhances MRI images by shortening the T1 relaxation time of nearby water protons, leading to a brighter signal in T1-weighted images.[3][5] The large size of the BSA molecule restricts the agent to the bloodstream for a longer period compared to small-molecule contrast agents like Gd-DTPA, making it particularly useful for applications such as magnetic resonance angiography and assessing vessel permeability in tumors.[1][2]
Q2: How does the relaxivity of DTPA-BSA (Gd) compare to standard Gd-DTPA?
A2: The longitudinal relaxivity (r1) of DTPA-BSA (Gd), a measure of its effectiveness as a T1 contrast agent, is significantly higher than that of the small-molecule agent Gd-DTPA. This is primarily due to the slower rotational motion of the large BSA molecule to which the Gd-DTPA is attached. The slower tumbling increases the efficiency of the relaxation process. Studies have shown that the r1 relaxivity of macromolecular agents like Gd-DTPA-polylysine can be three times higher than that of Gd-DTPA.[2] Another study reported that BSA-Gd nanoparticles had an r1 relaxivity about 16-fold larger than Gd-DTPA.[6]
Q3: What are the key safety considerations when working with DTPA-BSA (Gd)?
A3: The primary safety concern with any gadolinium-based contrast agent (GBCA) is the potential for the release of toxic, free Gd³⁺ ions into the body.[3][7] To mitigate this, gadolinium is tightly bound by a chelating agent like DTPA.[3] However, the stability of the Gd-DTPA complex can be compromised, especially with linear chelators like DTPA when conjugated to macromolecules.[7][8] There are concerns about long-term gadolinium retention in tissues such as the brain and bones.[7][9] It is crucial to use DTPA-BSA (Gd) preparations with high stability and to adhere to recommended dosages. Preclinical safety studies are essential to establish the no-observed-adverse-effect level (NOAEL) for any new formulation.[10] For patients with impaired renal function, the risk of nephrogenic systemic fibrosis (NSF) is a significant concern with some GBCAs, although this is more commonly associated with less stable, linear agents.[7][9]
Q4: How is DTPA-BSA (Gd) cleared from the body?
A4: Unlike small-molecule agents like Gd-DTPA which are rapidly cleared by the kidneys[11], macromolecular agents like DTPA-BSA (Gd) have a much longer circulation time.[1][6] Their clearance pathway is primarily through the reticuloendothelial system (liver and spleen) and eventually, they are broken down, and the gadolinium is excreted.[4][12] The prolonged circulation allows for a longer imaging window. For instance, one study showed that BSA-Gd had a blood circulation half-life of about 40 minutes in rats, compared to 2 minutes for Gd-DTPA.[6] Another study with liposomal Gd-DTPA showed a blood pool half-life of approximately 4 hours in rats.[12]
Troubleshooting Guide
Issue 1: Sub-optimal contrast enhancement in the region of interest.
-
Possible Cause 1: Incorrect Dose. The concentration of Gd³⁺ in the injected solution may be too low.
-
Solution: Verify the gadolinium concentration in your DTPA-BSA (Gd) preparation. Ensure the administered dose is within the optimal range for your specific application and animal model. Doses in preclinical studies for macromolecular agents can be significantly lower than for small-molecule agents due to their higher relaxivity.[6] For example, a study using albumin-(Gd-DTPA) in mice used a dose of 0.0029 mmol/kg, whereas the Gd-DTPA dose was 0.2 mmol/kg.[1]
-
-
Possible Cause 2: Inappropriate Imaging Parameters. The MRI pulse sequence and its parameters (e.g., repetition time - TR, echo time - TE) may not be optimized for T1-weighted contrast.
-
Solution: Use a T1-weighted pulse sequence (e.g., spin-echo or gradient-echo). Optimize the TR and TE to maximize the signal difference between pre- and post-contrast images.
-
-
Possible Cause 3: Poor Stability of the Conjugate. If the Gd³⁺ is not stably chelated, the contrast agent will not be effective.
-
Solution: Ensure the synthesis and purification of your DTPA-BSA (Gd) are robust. The method of attaching DTPA to BSA should prevent di-conjugation of the chelate, which can severely compromise its affinity for Gd³⁺.[8]
-
Issue 2: Rapid clearance of the contrast agent from circulation.
-
Possible Cause 1: Degradation of the BSA. The BSA protein may be degrading in vivo, leading to faster clearance of smaller fragments.
-
Solution: Verify the integrity of your DTPA-BSA (Gd) conjugate before injection using techniques like SDS-PAGE. Ensure proper storage conditions to prevent protein degradation.
-
-
Possible Cause 2: Low Molecular Weight. The molecular weight of your DTPA-BSA (Gd) may be too low to be retained in the vasculature effectively.
-
Solution: Characterize the molecular weight of your conjugate. If necessary, modify the synthesis to create a larger macromolecule. Contrast agents with molecular weights under 10 kDa are typically cleared rapidly by the kidneys.[9]
-
Issue 3: Toxicity or adverse reactions observed in study animals.
-
Possible Cause 1: Presence of Free Gd³⁺. Incomplete chelation or in vivo dissociation can release toxic free gadolinium ions.[3][13]
-
Solution: Rigorously purify the DTPA-BSA (Gd) to remove any unchelated Gd³⁺. Evaluate the in vivo stability of the complex. The use of excess chelating agent during formulation can help scavenge any released Gd³⁺.[4]
-
-
Possible Cause 2: Immunogenicity of BSA. As BSA is a foreign protein, it can elicit an immune response in some animal models.
-
Solution: Consider using a less immunogenic protein or a synthetic polymer as the macromolecular backbone.
-
Data Presentation
Table 1: Comparison of Relaxivity (r1) for Different Gadolinium-Based Contrast Agents.
| Contrast Agent | Magnetic Field Strength (T) | Relaxivity (r1) (mM⁻¹s⁻¹) | Reference |
| Gd-DTPA | 1.5 | 3.6 - 3.9 | [14] |
| Gd-DTPA | 3.0 | 3.3 | [14] |
| Gd-DTPA | 4.7 | ~4.0 | |
| Gd-DTPA | 7.0 | 3.0 - 3.3 | [14] |
| Gd(ABE-DTTA) (0.5mM) | 1.5 | 15.3 | [14] |
| Gd(ABE-DTTA) (1mM) | 1.5 | 18.1 | [14] |
| GdL (in 4.5% BSA) | 1.5 | 26.7 | [15] |
| Gd-DTPA-polylysine | Not Specified | ~3x higher than Gd-DTPA | [2] |
| BSA-Gd nanoparticles | 3.0 | ~16x higher than Gd-DTPA | [6] |
Table 2: Typical Preclinical Dosing for In Vivo Studies.
| Contrast Agent | Animal Model | Dose (mmol/kg) | Application | Reference |
| Gd-DTPA | Mice | 0.2 | Tumor Imaging | [1] |
| Albumin-(Gd-DTPA) | Mice | 0.0029 | Tumor Imaging | [1] |
| Gd-DTPA-BMEA | Mice | 0.6% dilution of stock | General Imaging | [16] |
| Gd-DTPA | Pediatric Patients | 0.1 | Brain Tumor Imaging | [17] |
| Gd-DTPA-DG | Mice | 0.2 | Tumor Imaging | [18] |
Experimental Protocols
Protocol 1: Synthesis of DTPA-BSA (Gd)
This is a generalized protocol based on common chemical synthesis methods.[19]
-
Dissolve BSA: Dissolve bovine serum albumin (BSA) in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Activate DTPA: React DTPA dianhydride with the BSA solution. The molar ratio of DTPA dianhydride to BSA will determine the number of DTPA molecules conjugated to each BSA molecule. The reaction is typically carried out at room temperature with gentle stirring for a specified period (e.g., 4 hours).
-
Purification: Remove unreacted DTPA by dialysis against a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 6.0) or by size exclusion chromatography.
-
Chelation with Gadolinium: Add a solution of gadolinium chloride (GdCl₃) to the purified DTPA-BSA solution. The amount of GdCl₃ should be slightly less than the amount of conjugated DTPA to ensure complete chelation. The reaction is typically performed at room temperature with stirring.
-
Final Purification: Remove any unchelated Gd³⁺ by extensive dialysis against a metal-free buffer (e.g., saline or PBS).
-
Characterization:
-
Determine the number of Gd³⁺ ions per BSA molecule using inductively coupled plasma mass spectrometry (ICP-MS).
-
Confirm the integrity and molecular weight of the conjugate using SDS-PAGE and size exclusion chromatography.
-
Measure the r1 relaxivity of the final product.
-
Protocol 2: In Vivo MRI with DTPA-BSA (Gd)
This protocol outlines a general workflow for a typical in vivo imaging experiment.
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane). Place a catheter in a suitable blood vessel (e.g., tail vein) for contrast agent administration.
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted MR images of the region of interest.
-
Contrast Agent Administration: Inject the DTPA-BSA (Gd) solution via the catheter at the predetermined dose.
-
Post-contrast Imaging: Immediately after injection, begin acquiring a series of dynamic T1-weighted images to observe the distribution of the contrast agent over time. Continue imaging for the desired duration (e.g., up to 2 hours).[1]
-
Data Analysis:
-
Measure the signal intensity in the region of interest on both pre- and post-contrast images.
-
Calculate the percentage of signal enhancement.
-
Analyze the pharmacokinetics of the contrast agent by fitting the signal intensity-time curve to an appropriate model.
-
Mandatory Visualizations
Caption: Workflow for synthesis, characterization, and in vivo use of DTPA-BSA (Gd).
Caption: Troubleshooting logic for sub-optimal MRI contrast enhancement.
References
- 1. Contrast-enhanced MRI of tumors. Comparison of Gd-DTPA and a macromolecular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro evaluation of Gd-DTPA-polylysine as a macromolecular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mrimaster.com [mrimaster.com]
- 4. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. Amorphous Albumin Gadolinium-Based Nanoparticles for Ultrahigh-Resolution Magnetic Resonance Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. udshealth.com [udshealth.com]
- 8. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular MR Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical safety evaluation of Gd-EOB-DTPA (Primovist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Longitudinal Relaxivity Profile of Gd(ABE-DTTA), an Investigational Magnetic Resonance Imaging Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel Gd3+ DTPA-bisamide complex with high relaxivity as an MRI contrast agent - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Research Portal [researchworks.creighton.edu]
- 18. The synthesis of a D-glucosamine contrast agent, Gd-DTPA-DG, and its application in cancer molecular imaging with MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cds.ismrm.org [cds.ismrm.org]
factors affecting the T1 and T2 relaxivity of DTPA-BSA (Gd)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DTPA-BSA(Gd). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the T1 and T2 relaxivity of my DTPA-BSA(Gd) conjugate?
The primary factors affecting the T1 and T2 relaxivity of DTPA-BSA(Gd) are:
-
Magnetic Field Strength: T1 relaxivity (r1) of macromolecular gadolinium complexes like DTPA-BSA(Gd) is highly dependent on the magnetic field strength. Generally, r1 is highest at lower field strengths (0.5-1.5T) and decreases as the field strength increases.[1][2] Conversely, T2 relaxivity (r2) tends to increase with higher magnetic field strengths.[2][3]
-
Macromolecular Environment (BSA concentration): The presence of macromolecules like Bovine Serum Albumin (BSA) significantly increases T1 relaxivity compared to Gd-DTPA in simple aqueous solutions.[1] This is because binding to BSA slows the rotational motion of the Gd complex, bringing it closer to the optimal range for T1 relaxation. The T1 relaxivity increases approximately linearly with the macromolecular content.
-
Temperature: Both T1 and T2 relaxation times are temperature-dependent. An increase in temperature generally leads to an increase in both T1 and T2 relaxation times, which can affect the calculated relaxivity values. It is crucial to maintain a constant and known temperature during measurements for reproducible results.
-
pH of the Solution: The pH of the medium can influence the stability of the Gd-DTPA complex and the proton exchange rate, which in turn can affect relaxivity. While not extensively detailed for DTPA-BSA(Gd) in the provided results, it is a known factor for gadolinium contrast agents in general.
-
Number of Gd Ions per BSA Molecule (Gd Loading): The number of Gd-DTPA molecules conjugated to each BSA molecule can impact the overall relaxivity. There is a non-linear relationship between the gadolinium content and the resulting relaxivity.
-
Water Exchange Rate (τm): The rate at which water molecules exchange between the gadolinium ion's inner coordination sphere and the bulk solvent is a critical determinant of relaxivity. For macromolecular agents, a slower water exchange rate can become a limiting factor for T1 relaxivity, especially at lower magnetic fields.
Q2: My measured T1 relaxivity is lower than expected. What are the potential causes and how can I troubleshoot this?
Several factors could lead to lower-than-expected T1 relaxivity. Here's a troubleshooting guide:
-
Issue: Incorrect Magnetic Field Strength: You may be comparing your results to literature values obtained at a different magnetic field strength.
-
Troubleshooting: Verify the magnetic field strength of your MRI scanner or relaxometer. Be aware that T1 relaxivity of DTPA-BSA(Gd) decreases at higher field strengths. For instance, the T1 relaxivity is significantly higher at 1.5T compared to 9.4T.
-
-
Issue: Low Gd Loading on BSA: The synthesis and purification process may have resulted in a lower number of Gd-DTPA molecules conjugated to each BSA molecule than intended.
-
Troubleshooting: Determine the gadolinium concentration accurately using methods like inductively coupled plasma mass spectrometry (ICP-MS). Characterize the degree of conjugation to ensure it meets your experimental design.
-
-
Issue: Temperature Fluctuations: Inconsistent temperature during measurements can lead to variability in T1 values and consequently, the calculated relaxivity.
-
Troubleshooting: Use a temperature-controlled sample holder in your MRI or relaxometer. Report the temperature at which the measurements were performed. A positive correlation exists between temperature and T1 relaxation time.
-
-
Issue: Sample Dilution or Concentration Errors: Inaccurate sample preparation will lead to incorrect relaxivity calculations.
-
Troubleshooting: Double-check all dilution calculations and ensure precise pipetting. Use calibrated equipment. The relationship between 1/T1 and concentration should be linear; non-linearity can indicate measurement errors.
-
-
Issue: pH of the Solution: The pH of your buffer may not be optimal.
-
Troubleshooting: Measure and adjust the pH of your DTPA-BSA(Gd) solution to a physiological range (typically pH 7.4) unless your experiment specifically investigates pH effects.
-
Q3: Why is my T2 relaxivity so high, and how can I manage it?
High T2 relaxivity can be a characteristic of macromolecular contrast agents, especially at high magnetic fields.
-
Cause: Slower Tumbling Rate: The conjugation of Gd-DTPA to the large BSA molecule significantly slows down its rotational motion. This slow tumbling is a major contributor to increased T2 relaxivity.
-
Cause: High Magnetic Field Strength: T2 relaxivity of protein-bound gadolinium agents increases with the magnetic field strength. At 9.4T, the T2 relaxivity of a similar protein-bound agent was an order of magnitude higher than in the absence of the protein.
-
Management:
-
If high T2 relaxivity is undesirable for your application (e.g., causing significant signal loss in T2-weighted imaging), consider working at a lower magnetic field strength if possible.
-
Be aware of the potential for T2* effects, which can be even more pronounced at high fields and can lead to signal loss in gradient echo sequences.
-
Quantitative Data Summary
The following tables summarize the reported relaxivity values for Gd-DTPA in the presence of BSA and under various conditions.
Table 1: T1 Relaxivity (r1) of Gd-DTPA in BSA Solutions at Different Magnetic Field Strengths
| Magnetic Field (T) | Medium | T1 Relaxivity (r1) [mM⁻¹s⁻¹] | Reference |
| 0.7 | 4.5% BSA | ~6.0 (estimated from graph) | |
| 1.5 | 4.5% BSA | ~5.0 (estimated from graph) | |
| 1.5 | 4.5% BSA | 26.7 | |
| 8.0 | 4.5% BSA | ~4.5 (estimated from graph) | |
| 8.45 | Cartilage (interstitium) | 4.08 ± 0.08 | |
| 8.45 | Plasma | 3.98 ± 0.05 | |
| 8.45 | Saline | 3.87 ± 0.06 |
Note: Relaxivity values can vary based on the specific synthesis of the DTPA-BSA(Gd) conjugate and the experimental conditions.
Table 2: T2 Relaxivity (r2) of Gd-DTPA in BSA Solutions
| Magnetic Field (T) | Medium | T2 Relaxivity (r2) [mM⁻¹s⁻¹] | Reference |
| 0.7 | 1.5-4.5% BSA | Essentially constant and low | |
| 1.5 | 1.5-4.5% BSA | Essentially constant and low | |
| 8.0 | BSA solutions | Higher than at lower fields |
Experimental Protocols
Protocol 1: Measurement of T1 and T2 Relaxivity
This protocol outlines the general steps for determining the T1 and T2 relaxivity of a DTPA-BSA(Gd) solution.
-
Sample Preparation:
-
Prepare a stock solution of DTPA-BSA(Gd) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Accurately determine the gadolinium concentration of the stock solution using a technique like ICP-MS.
-
Prepare a series of dilutions of the stock solution with the same buffer, typically ranging from 0.1 to 1.0 mM Gd.
-
Also prepare a sample of the buffer alone to measure the diamagnetic relaxation times (T1₀ and T2₀).
-
-
T1 and T2 Measurement:
-
Place the samples in an MRI scanner or a relaxometer.
-
Allow the samples to thermally equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
For T1 measurement: Use an inversion recovery pulse sequence with a range of inversion times (TI).
-
For T2 measurement: Use a Carr-Purcell-Meiboom-Gill (CPMG) or a multi-echo spin-echo pulse sequence with multiple echo times (TE).
-
-
Data Analysis:
-
Fit the signal intensity data from the T1 and T2 measurements to the appropriate exponential decay functions to calculate the T1 and T2 relaxation times for each sample.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot R1 and R2 as a function of the gadolinium concentration in mM.
-
The slope of the linear regression of the R1 vs. concentration plot is the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.
-
The slope of the linear regression of the R2 vs. concentration plot is the T2 relaxivity (r2) in units of mM⁻¹s⁻¹. The relationship is defined by the equation: R_i = R_i₀ + r_i * [Gd], where i=1 or 2.
-
Visualizations
Caption: Factors influencing the T1 and T2 relaxivity of DTPA-BSA(Gd).
References
Technical Support Center: DTPA-BSA (Gd) Synthesis for Preclinical Studies
Welcome to the technical support center for the synthesis and application of DTPA-BSA (Gd), a macromolecular MRI contrast agent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up synthesis for preclinical studies.
Frequently Asked Questions (FAQs)
Synthesis and Conjugation
Q1: What is the most common method for conjugating DTPA to BSA?
A1: The most prevalent method involves using a bifunctional chelator, specifically the cyclic anhydride (B1165640) of DTPA (DTPA-BA). This reagent readily reacts with the primary amino groups of lysine (B10760008) residues on the surface of Bovine Serum Albumin (BSA) under mild alkaline conditions (pH 8-9) to form stable amide bonds.[1][2]
Q2: How do I control the number of DTPA molecules conjugated to each BSA molecule (the Gd:BSA ratio)?
A2: The conjugation ratio is primarily controlled by the molar ratio of DTPA anhydride to BSA used in the reaction. Increasing the excess of DTPA anhydride will generally lead to a higher number of chelators attached per protein. However, excessive amounts can lead to protein modification issues, including aggregation and loss of biological activity.[3] It is crucial to perform small-scale optimization experiments to determine the ideal stoichiometry for your desired product.
Q3: My protein is aggregating during the conjugation reaction. What can I do?
A3: Protein aggregation during conjugation is a common challenge, especially at a larger scale. Here are several potential causes and solutions:
-
Incorrect pH: Ensure the reaction buffer pH is stable and optimized. While conjugation is efficient at alkaline pH, some proteins are less stable. Consider running the reaction at a slightly lower pH (e.g., 7.5-8.0) for a longer duration.
-
High Protein Concentration: Very high concentrations of BSA can promote intermolecular cross-linking. Try reducing the initial protein concentration.
-
Co-solvents and Stabilizers: The addition of co-solvents or stabilizing agents can sometimes disrupt the hydrophobic interactions that lead to aggregation.[4] Consider adding agents like polyethylene (B3416737) glycol (PEG) or Tween 20 in small amounts.[2][5]
-
Stirring/Agitation: Excessive shear stress from vigorous stirring can denature proteins. Use gentle, consistent mixing.[3]
Purification
Q4: What is the best method to purify the DTPA-BSA (Gd) conjugate at a preclinical scale?
A4: For scaling up, Size Exclusion Chromatography (SEC) , also known as gel filtration, is the most effective method.[6] It efficiently separates the high-molecular-weight DTPA-BSA (Gd) conjugate (approx. 92,000 Daltons) from smaller, unreacted components like free DTPA, gadolinium salts, and reaction byproducts.[2] Other techniques like dialysis are effective at the lab scale but can be slow and cumbersome for larger volumes.
Q5: How do I remove all unbound Gd³⁺ ions? This is critical for toxicity.
A5: The removal of free Gd³⁺ is a critical safety step, as unbound gadolinium is toxic.[7] Purification by SEC is typically sufficient to remove free Gd³⁺. To ensure complete removal, you can perform a final purification step by passing the conjugate solution through a column containing a chelating resin (e.g., Chelex® 100). This resin will bind any remaining free metal ions.
Characterization and Analysis
Q6: How can I accurately determine the final Gd:BSA ratio of my product?
A6: The most accurate method is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[8] This technique can precisely quantify the gadolinium concentration in your final, purified product. By measuring the protein concentration separately (e.g., using a Bradford or BCA assay), you can calculate the molar ratio of Gd to BSA.
Q7: What is "relaxivity" and how is it measured?
A7: Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons, which generates contrast in an MRI image.[9] It is measured in units of mM⁻¹s⁻¹. To measure it, you prepare a series of dilutions of your DTPA-BSA (Gd) conjugate at known concentrations. The T1 relaxation time of each sample is measured using an MRI scanner or a relaxometer. The relaxivity (r₁) is the slope of the line when you plot the relaxation rate (1/T₁) versus the gadolinium concentration.[10][11]
Q8: Why is the relaxivity of DTPA-BSA (Gd) higher than that of free Gd-DTPA?
A8: The relaxivity of Gd-DTPA dramatically increases when conjugated to a large, slowly tumbling molecule like BSA.[12] This is because the slower rotational motion of the macromolecule-bound Gd complex is more efficient at transferring energy to surrounding water protons, leading to enhanced relaxation and brighter signal on T1-weighted MR images.[12]
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Protein Precipitation/Aggregation | Run a small aliquot of the crude reaction mixture on an SDS-PAGE gel to check for high molecular weight aggregates. If present, refer to FAQ A3 for optimizing conjugation conditions.[3] |
| Over-Conjugation | A very high number of attached DTPA molecules can alter the protein's isoelectric point and solubility, causing it to precipitate.[3] Reduce the DTPA anhydride:BSA molar ratio in the reaction. |
| Adsorption to Purification Column | Ensure the chosen chromatography resin is inert and does not have non-specific interactions with the protein.[1] Pre-treat the column by flushing with a blocking agent like a dilute BSA solution if necessary. |
| Inefficient Purification | For SEC, ensure the column size is appropriate for the sample volume (typically no more than 5-10% of the total column volume) to get good separation. Calibrate the column with molecular weight standards. |
Problem 2: Inconsistent Batch-to-Batch Results
| Possible Cause | Troubleshooting Step |
| Reagent Instability | DTPA anhydride is highly sensitive to moisture. Use fresh anhydride for each reaction, store it under inert gas (argon or nitrogen), and handle it quickly in a low-humidity environment. |
| pH Fluctuation | The pH of the reaction buffer can drift, especially at a larger scale. Use a robust buffer system (e.g., borate (B1201080) or phosphate (B84403) buffer) and monitor the pH throughout the reaction, adjusting as necessary. |
| Inaccurate Reagent Measurement | When scaling up, ensure precise measurement of all components. For BSA, rely on concentration measurements via UV-Vis (A280) rather than just mass, as protein powders can retain water. |
| Variable Purification Efficiency | Standardize the purification protocol.[13] Ensure the column is packed consistently and the flow rates are kept constant for each run. |
Problem 3: Low or Unexpected Relaxivity
| Possible Cause | Troubleshooting Step |
| Low Gd:BSA Ratio | The most common cause. Verify the gadolinium and protein concentrations using ICP-MS and a protein assay, respectively, to confirm the conjugation ratio.[8] If low, increase the DTPA:BSA molar ratio during synthesis. |
| Presence of Aggregates | Aggregates can sometimes quench the relaxivity effect. Analyze the sample for aggregates using Dynamic Light Scattering (DLS) or SEC. Improve purification to remove them.[14] |
| Incomplete Gadolinium Chelation | Ensure sufficient GdCl₃ was added and that the chelation reaction (typically at a slightly acidic pH to favor metal binding) was allowed to proceed to completion. |
| Measurement Error | Verify the accuracy of your concentration measurements. Ensure the MRI or relaxometer is properly calibrated and that measurements are taken at a standardized temperature (e.g., 37°C).[9] |
Quantitative Data Summary
Table 1: Comparative Relaxivity (r₁) and Stability of Gd-Chelates
| Compound | Description | Typical r₁ (mM⁻¹s⁻¹) | Log K (Stability Constant) | Reference(s) |
| Gd-DTPA (Magnevist®) | Small molecule agent | ~4 | ~22.4 | [] |
| DTPA-BSA (Gd) | Macromolecular agent | 15 - 20 | ~20.0 | [2][16] |
| Gd-LDTPA-BSA | Benzylamine-derivatized DTPA | Higher than DTPA-BSA | ~21.99 | [9] |
| PVA-DTPA-Gd | Polymer conjugate | ~5.6 | Not specified | [4][13] |
Relaxivity values are highly dependent on field strength and temperature. Values shown are approximate for comparison.
Experimental Protocols
Protocol 1: Synthesis of DTPA-BSA Conjugate (Scale-Up Example)
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5. Degas the buffer thoroughly.
-
BSA Solution: Dissolve Bovine Serum Albumin (BSA) in the pH 8.5 buffer to a final concentration of 20 mg/mL. Gently stir until fully dissolved. Protect from light.
-
DTPA Anhydride Solution: In a separate, dry glass vial, dissolve DTPA dianhydride in anhydrous DMSO to a concentration of 50 mg/mL. This step must be done immediately before use, as the anhydride is moisture-sensitive.
-
Conjugation Reaction: While gently stirring the BSA solution, add the DTPA anhydride solution dropwise. A typical starting molar ratio is 20:1 (DTPA:BSA).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with continuous gentle stirring.
-
Gadolinium Chelation: Adjust the pH of the DTPA-BSA solution to ~5.5 using 0.1 M HCl. Add an aqueous solution of Gadolinium(III) chloride (GdCl₃) in a 1.5-fold molar excess relative to the amount of DTPA added.
-
Incubation for Chelation: Stir the mixture at room temperature for 4-6 hours or overnight at 4°C.
-
Final pH Adjustment: Adjust the pH of the final conjugate solution back to 7.4 with 0.1 M NaOH for purification and in vivo use.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an appropriate SEC resin with a fractionation range suitable for separating proteins >90 kDa from small molecules <1 kDa (e.g., Sephadex G-25 or similar).
-
Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4.
-
Sample Loading: Apply the crude DTPA-BSA (Gd) solution to the top of the column. The sample volume should not exceed 10% of the total column volume for optimal separation.
-
Elution: Elute the sample with the equilibration buffer at a constant, pre-determined flow rate.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm. The DTPA-BSA (Gd) conjugate will elute first in the void volume, while smaller molecules (free Gd³⁺, unreacted DTPA) will elute later.
-
Pooling and Concentration: Pool the protein-containing fractions and concentrate the solution using an appropriate ultrafiltration method (e.g., centrifugal filters with a 30 kDa molecular weight cutoff).
Visualizations
References
- 1. purolite.com [purolite.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of bovine serum albumin aggregation during ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Best Protein Purification Methods for Recombinant Proteins [synapse.patsnap.com]
- 7. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 8. mriquestions.com [mriquestions.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: DTPA-BSA (Gd) vs. Gd-DOTA for Glioblastoma Multiforme Imaging
In the realm of magnetic resonance imaging (MRI) for glioblastoma multiforme (GBM), the choice of contrast agent is paramount for accurate diagnosis, treatment planning, and monitoring. This guide provides a detailed comparison of two distinct types of gadolinium (Gd)-based contrast agents: DTPA-BSA (Gd), a macromolecular agent, and Gd-DOTA, a small-molecule chelate. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and clinical applications.
Executive Summary
Both DTPA-BSA (Gd) and Gd-DOTA have demonstrated utility in enhancing MRI signals for glioblastoma visualization. The fundamental difference lies in their molecular size and resulting pharmacokinetics. DTPA-BSA (Gd), being a larger molecule due to the bovine serum albumin (BSA) conjugate, generally exhibits a longer circulation time. In contrast, the smaller Gd-DOTA molecule is cleared more rapidly from the body. This distinction has significant implications for imaging protocols and diagnostic outcomes. While Gd-DOTA is known for its high thermodynamic and kinetic stability, macromolecular agents like DTPA-BSA (Gd) can offer higher relaxivity and prolonged tumor enhancement.
Performance Data at a Glance
The following tables summarize key quantitative data from comparative studies.
| Contrast Agent | Molecular Structure | **Molar Relaxivity (r1) (mM⁻¹s⁻¹) ** | Blood Clearance Half-life (t₁/₂) (min) | Key Advantages | Key Disadvantages |
| DTPA-BSA (Gd) (Analogs) | Macromolecular (Gd chelated to DTPA conjugated to BSA or other large molecules) | Generally higher than small-molecule agents; e.g., G4-(1B4M-DTPA-Gd)₃₀: 29.5[1] | Longer retention; e.g., G4-(1B4M-DTPA-Gd)₃₀: 29.1[1] | - Higher relaxivity- Prolonged tumor enhancement | - Slower clearance- Potential for long-term tissue retention of Gd |
| Gd-DOTA (Analogs) | Small-molecule macrocyclic chelate | Lower than macromolecular counterparts but can be high in conjugates; e.g., G4-(C-DOTA-Gd)₂₈: 26.9[1] | Rapid clearance; e.g., G4-(C-DOTA-Gd)₂₈: 16.2[1] | - High in vivo stability- Rapid renal clearance- Lower risk of Gd dissociation | - Shorter imaging window- Lower relaxivity compared to macromolecular agents |
Note: Data for DTPA-BSA (Gd) is often represented by analogous macromolecular DTPA conjugates from comparative studies.
Head-to-Head Comparison in Glioblastoma Imaging
Studies directly comparing macromolecular DTPA agents with Gd-DOTA derivatives for tumor imaging highlight critical performance differences.
| Parameter | DTPA-BSA (Gd) Analogs | Gd-DOTA Analogs | Reference Study Insights |
| Contrast Enhancement | Generally provides strong and persistent enhancement. A study using Gd-DTPA conjugated to a monoclonal antibody showed enhancement lasting for 24 hours in a glioma model.[2] | Provides significant enhancement, but with a shorter duration. A comparison with a DTPA derivative (Gd-BOPTA) in glioma patients showed a preference for the DTPA derivative in terms of enhancement and lesion delineation. | Low molecular weight chelates like Gd-DOTA and Gd-DTPA can have rapid renal clearance, potentially leading to insufficient concentrations at the tumor site for optimal imaging. |
| Tumor Delineation | The prolonged enhancement can aid in differentiating tumor tissue from surrounding edema. | Effective for initial tumor delineation, with studies showing clear visualization of glioblastoma. | The increase in enhancing volume over time after Gd-DTPA administration has been studied in glioblastoma models, indicating dynamic changes in contrast agent distribution. |
| Stability and Safety | The linear DTPA chelate is generally less stable than the macrocyclic DOTA. Conjugation to a large molecule like BSA can influence in vivo stability. | Gd-DOTA is characterized by its high in vitro stability, which is associated with a lower risk of gadolinium release and potential toxicity. | The higher stability of Gd-DOTA makes it a favorable option, particularly in patients with renal impairment. |
Experimental Methodologies
The following sections detail the experimental protocols from key studies that provide the basis for this comparison.
In Vitro and In Vivo MRI Properties of Gadolinium-Dendrimer Conjugates
-
Objective: To directly compare the in vivo and in vitro MRI properties of gadolinium-dendrimer conjugates of derivatized DTPA and DOTA.
-
Contrast Agents: G4-(1B4M-DTPA-Gd)₃₀ and G4-(C-DOTA-Gd)₂₈.
-
Molar Relaxivity Measurement:
-
Stock solutions of the dendrimer agents were diluted to concentrations of 0.1, 0.25, 0.50, 0.75, and 1.0 mM in 1x PBS.
-
Relaxivity measurements were obtained at approximately 22°C using a 3-Tesla clinical scanner.
-
The inverse of the longitudinal relaxation time (1/T₁) was plotted against the Gd(III) concentration to determine molar relaxivity.
-
-
In Vivo Blood Clearance:
-
The contrast agents were administered to animal models.
-
Blood clearance rates were measured at the jugular vein.
-
The clearance data was fitted to a single exponential decay to calculate the half-life.
-
-
Animal Model for Brain Imaging: While this specific study focused on general in vivo properties, related studies on glioblastoma imaging often utilize orthotopic xenograft models in nude mice, with human glioblastoma cell lines such as U87MG or U251.
Dynamic Contrast-Enhanced MRI (DCE-MRI) in Glioblastoma Models
-
Objective: To evaluate the enhancement patterns of Gd-DTPA in experimental glioblastomas over time.
-
Contrast Agent: Gd-DTPA (Magnevist®).
-
Animal Model: Nude mice with orthotopically inoculated U87MG and U251 human glioblastoma cells.
-
Imaging Protocol:
-
T1-weighted images were acquired before and at 10.5 min, 21 min, and 31.5 min after a bolus injection of Gd-DTPA at a dosage of 300 µmol/kg.
-
A T1-weighted FLASH (Fast Low Angle Shot) sequence was used with the following parameters: TR/TE = 20/4.2 ms, Flip Angle = 30°, matrix size 128x128x8.
-
-
Data Analysis: The enhancing volume was quantified at early and late time points by applying a threshold based on the mean and standard deviation of the signal in a contralateral healthy area.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Key properties and imaging outcomes of DTPA-BSA (Gd) vs. Gd-DOTA.
Caption: General experimental workflow for comparing MRI contrast agents in glioblastoma models.
Conclusion
The choice between a macromolecular agent like DTPA-BSA (Gd) and a small-molecule agent like Gd-DOTA for glioblastoma imaging depends on the specific research or clinical question.
-
DTPA-BSA (Gd) and its analogs are advantageous when prolonged tumor enhancement and high relaxivity are desired, which can be beneficial for detailed morphological assessment and potentially for differentiating tumor from treatment effects. However, the slower clearance and lower stability of the DTPA chelate compared to DOTA are important considerations.
-
Gd-DOTA is favored for its excellent safety profile , stemming from its high stability, and its rapid clearance , which minimizes systemic exposure to gadolinium. While its relaxivity is lower than macromolecular agents, it provides robust and reliable enhancement for routine diagnostic imaging of glioblastoma.
Future developments in contrast agent design may focus on combining the favorable attributes of both classes, such as developing targeted macromolecular agents with highly stable chelates to maximize both efficacy and safety in the challenging context of glioblastoma imaging.
References
A Comparative Guide to the Biodistribution of DTPA-BSA (Gd) and Other Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the biodistribution of the macromolecular contrast agent DTPA-BSA (Gd) with other commonly used gadolinium-based contrast agents (GBCAs). Understanding the biodistribution—the absorption, distribution, metabolism, and excretion—of these agents is critical for assessing their efficacy and safety in preclinical and clinical research. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows to aid in the selection and application of these imaging agents.
Quantitative Biodistribution Comparison
The following table summarizes the quantitative biodistribution of various gadolinium-based contrast agents in rats. The data is presented as the concentration of gadolinium (Gd) in nanomoles per gram of wet tissue at 17 and 52 days post-administration. This allows for a direct comparison of the retention of these agents in key organs over time.
Table 1: Quantitative Biodistribution of Gadolinium-Based Contrast Agents in Rats (nmol Gd/g tissue) [1]
| Agent | Time Point | Bladder | Lung | Cortical Bone | Liver | Ovary | Uterus | Spleen | Kidney Medulla | Kidney Cortex |
| Gadoterate | 17 Days | 0.40±0.12 | 0.81±0.15 | 11.2±2.5 | 1.8±0.3 | 0.84±0.25 | 1.1±0.3 | 1.8±0.3 | 114.2±34.8 | 350.2±101.4 |
| 52 Days | 0.17±0.06 | 0.23±0.04 | 5.8±1.2 | 0.7±0.1 | 0.31±0.08 | 0.4±0.1 | 0.7±0.1 | 112.1±19.2 | 24.5±10.1 | |
| Gadoteridol | 17 Days | 0.23±0.07 | 0.42±0.08 | 5.5±1.1 | 0.9±0.2 | 0.43±0.11 | 0.5±0.1 | 0.9±0.2 | 59.8±17.3 | 184.5±53.5 |
| 52 Days | 0.10±0.03 | 0.12±0.02 | 2.8±0.6 | 0.3±0.1 | 0.15±0.04 | 0.2±0.0 | 0.3±0.1 | 14.1±2.8 | 9.4±4.7 | |
| Gadobutrol | 17 Days | 1.2±0.4 | 2.1±0.4 | 29.3±5.9 | 4.6±0.9 | 2.2±0.6 | 2.9±0.8 | 4.6±0.9 | 401.3±116.4 | 1720.1±498.8 |
| 52 Days | 0.4±0.1 | 0.6±0.1 | 14.9±3.0 | 1.3±0.3 | 0.6±0.2 | 0.8±0.2 | 1.3±0.3 | 131.5±42.2 | 284.5±278.8 | |
| Gadobenate | 17 Days | 0.7±0.2 | 1.3±0.3 | 18.1±3.6 | 2.8±0.6 | 1.4±0.4 | 1.8±0.5 | 2.8±0.6 | 248.8±72.1 | 1066.9±309.4 |
| 52 Days | 0.2±0.1 | 0.4±0.1 | 9.2±1.8 | 0.8±0.2 | 0.4±0.1 | 0.5±0.1 | 0.8±0.2 | 19.4±8.0 | 105.7±64.9 |
Data from a prospective animal study in healthy rats that received a daily dose of 2.0 mmol/kg for 10 consecutive days.[1]
While direct quantitative data for DTPA-BSA (Gd) in a comparable format is limited in the reviewed literature, studies on similar albumin-binding agents provide valuable insights. For instance, a study on an ¹¹¹In-labeled albumin-binding compound (¹¹¹In-C4-DTPA) showed tumor uptake of approximately 1.3–2.5% of the injected dose per gram (% ID/g) at 72 hours post-injection in mice.[2] In the same study, at 72 hours, the kidney and spleen showed uptakes of around 1.6 ± 0.2% ID/cm³ and 2.8 ± 0.5% ID/cm³, respectively.[2] It is important to note that these values are from a different type of study using a radiolabeled compound and a different animal model, and thus are not directly comparable to the gadolinium concentrations in the table above but provide an indication of the biodistribution of albumin-binding agents.
Experimental Protocols
A comprehensive understanding of the quantitative data requires detailed knowledge of the experimental procedures. Below is a typical protocol for a biodistribution study of a gadolinium-based contrast agent in rodents.
1. Animal Model and Preparation:
-
Species: Wistar rats (female, 8 weeks old, weighing 175–210 g) are commonly used.[1]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Animals are randomized into different groups, with each group receiving a specific contrast agent or serving as a control.
2. Contrast Agent Administration:
-
Dose: A clinically relevant dose is adapted for the animal model. For example, a dose of 2.0 mmol/kg body weight administered daily for 10 consecutive days has been used to mimic high exposure.
-
Route of Administration: The contrast agent is typically administered via intravenous (IV) injection, for example, through the tail vein.
3. Tissue Collection and Processing:
-
Time Points: Animals are euthanized at predetermined time points after the last administration of the contrast agent (e.g., 3, 17, 34, and 52 days).
-
Organ Harvesting: Key organs and tissues such as the bladder, lungs, cortical bone, liver, ovaries, uterus, spleen, kidney (medulla and cortex), brain, and skin are collected.
-
Sample Preparation: The harvested tissues are weighed and then prepared for gadolinium quantification. This typically involves digestion of the tissue, for example, using nitric acid and microwave digestion.
4. Gadolinium Quantification:
-
Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method used for the quantitative determination of gadolinium in biological samples.
-
Data Analysis: The concentration of gadolinium is determined in each tissue sample and is often expressed as nanomoles of Gd per gram of wet tissue (nmol/g).
5. Statistical Analysis:
-
Statistical tests such as analysis of variance (ANOVA) or the Kruskal-Wallis test are used to compare the gadolinium concentrations between different groups and at different time points.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a biodistribution study for a gadolinium-based contrast agent.
Signaling Pathways and Logical Relationships
The primary mechanism of action for gadolinium-based contrast agents is the shortening of the T1 relaxation time of water protons in their vicinity, which enhances the signal in magnetic resonance imaging (MRI). The biodistribution of these agents is largely determined by their physicochemical properties.
Small molecule agents like Gd-DTPA (Magnevist) and Gd-DOTA (Dotarem) are rapidly distributed into the extracellular fluid space and are primarily eliminated by the kidneys. In contrast, macromolecular agents such as DTPA-BSA (Gd), which bind to albumin, are largely confined to the intravascular space for a longer duration. This prolonged circulation time can lead to different biodistribution patterns and clearance mechanisms, including a greater potential for hepatic uptake. The stability of the gadolinium chelate is also a critical factor, with less stable linear chelates showing a higher tendency for gadolinium retention in tissues like bone and liver compared to more stable macrocyclic agents.
References
A Comparative Guide to the In Vivo Stability of Linear vs. Macrocyclic Gadolinium Chelates
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of gadolinium-based contrast agents (GBCAs) is a critical factor in their safety profile, directly influencing the potential for gadolinium (Gd) release and retention in the body. This guide provides an objective comparison of the in vivo stability of linear and macrocyclic Gd chelates, supported by experimental data, to inform researchers, scientists, and drug development professionals. The fundamental difference in their molecular structure dictates their stability, with macrocyclic agents generally exhibiting significantly higher stability than their linear counterparts.[1][2][3][4]
Structural Differences and Inherent Stability
Linear GBCAs feature a flexible, open-chain ligand that wraps around the Gd³⁺ ion.[1] This flexibility makes them more susceptible to dissociation, where the toxic free Gd³⁺ ion is released. In contrast, macrocyclic GBCAs incorporate the Gd³⁺ ion within a pre-organized, rigid ring-like structure. This "caging" effect provides greater kinetic and thermodynamic stability, significantly reducing the likelihood of Gd³⁺ release in vivo.
Quantitative Comparison of In Vivo Gadolinium Retention
Numerous preclinical studies have quantified the in vivo retention of gadolinium following the administration of linear and macrocyclic GBCAs. These studies consistently demonstrate higher levels of gadolinium deposition in various tissues after the use of linear agents.
| Tissue | Linear GBCA | Macrocyclic GBCA | Fold Difference (Linear vs. Macrocyclic) | Animal Model | Study Reference |
| Cerebellum (nmol/g) | 1.21 - 3.75 | 0.27 | 4.5x - 13.9x | Healthy Rats | |
| Femur (nmol/g) | Significantly Higher | Lower | Not Quantified | Renally Impaired Rats | |
| Skin (nmol/g) | 490.5 - 776.1 | 161.0 | 3.0x - 4.8x | Renally Impaired Rats | |
| Brain (retention) | 3.0 - 6.5 times higher | Lower | 3.0 - 6.5 | Human Cadavers | |
| Bone (retention) | 4.4 times higher | Lower | 4.4 | Human Cadavers |
The Mechanism of Dissociation: Transmetallation
The primary mechanism for the in vivo release of Gd³⁺ from its chelate is transmetallation . This process involves the displacement of the Gd³⁺ ion by endogenous metal ions, such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺). Due to their lower stability, linear chelates are significantly more vulnerable to transmetallation than macrocyclic chelates.
Logical Flow: From GBCA Administration to Potential Toxicity
Caption: Comparative pathways of linear and macrocyclic GBCAs in vivo.
Clinical Implications: Nephrogenic Systemic Fibrosis (NSF)
The difference in in vivo stability between linear and macrocyclic GBCAs has profound clinical consequences. The development of Nephrogenic Systemic Fibrosis (NSF), a rare but severe and potentially fatal fibrosing disease, has been strongly associated with the administration of certain linear GBCAs, particularly in patients with impaired renal function. The higher incidence of Gd³⁺ release from linear agents is believed to be the initiating event in the pathogenesis of NSF. Notably, no cases of NSF have been definitively linked to the exclusive use of macrocyclic GBCAs.
Experimental Protocols for Assessing In Vivo Stability
The following are summaries of key experimental methodologies used to compare the in vivo stability of linear and macrocyclic Gd chelates.
In Vivo Gadolinium Retention Studies in Animal Models
-
Objective: To quantify and compare the amount of gadolinium retained in various tissues after administration of different GBCAs.
-
Animal Model: Typically, studies utilize rats, often with induced renal impairment to mimic at-risk patient populations.
-
Procedure:
-
Groups of rats are administered equivalent doses of either a linear or a macrocyclic GBCA.
-
After a specified period (e.g., days to weeks), the animals are euthanized.
-
Tissues of interest (e.g., brain, femur, skin, kidney) are harvested.
-
The total gadolinium concentration in each tissue sample is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
-
-
Key Outcome: A quantitative comparison of gadolinium concentration in different tissues between the groups that received linear versus macrocyclic agents.
Experimental Workflow: In Vivo Gd Retention Analysis
Caption: Workflow for assessing in vivo gadolinium retention in animal models.
In Vitro Stability Assessment in Human Serum
-
Objective: To measure the rate of Gd³⁺ dissociation from different GBCAs in a biologically relevant matrix.
-
Procedure:
-
GBCAs are incubated in human serum at physiological temperature (37°C) and pH (7.4) for a set period (e.g., 15 days).
-
At various time points, aliquots are taken.
-
High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS is used to separate the intact Gd-chelate from the released, free Gd³⁺.
-
-
Key Outcome: The percentage of the total gadolinium that has been released from the chelate over time, providing a direct measure of stability. Studies have shown that the release of Gd³⁺ from linear chelates in human serum is orders of magnitude greater than that from macrocyclic agents.
Conclusion
References
Validating Tumor Vessel Imaging: A Comparative Guide to DTPA-BSA (Gd) MRI and Immunohistochemistry
For researchers, scientists, and drug development professionals, accurately characterizing tumor vasculature is paramount for understanding tumor biology and evaluating the efficacy of anti-angiogenic therapies. This guide provides an objective comparison of two powerful techniques for assessing tumor vessels: dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) using the macromolecular contrast agent DTPA-BSA (Gd) and the "gold standard" histological method, immunohistochemistry (IHC) with a CD31 marker.
This guide presents supporting experimental data, detailed methodologies for both techniques, and visual workflows to facilitate a comprehensive understanding of their respective strengths and applications in tumor vessel validation.
Quantitative Data Presentation: Correlating Imaging with Histology
While direct quantification of "vessel density" from DTPA-BSA (Gd) MRI is not a standard output, parameters derived from the dynamic scan, such as the permeability surface area product (PS) and fractional plasma volume (fPV), show strong correlations with histologically determined vascular characteristics. The following table summarizes key findings from studies that have validated macromolecular contrast-enhanced MRI against immunohistochemistry.
| MRI-Derived Parameter | Histological Correlate | Correlation Strength | Key Findings |
| Permeability Surface Area Product (KPS) | Histopathologic Tumor Grade | High Positive Correlation (r² = 0.76, p < 10-10) [1] | Tumor permeability to the macromolecular contrast agent, a measure of vessel leakiness, strongly correlates with the tumor's grade of malignancy.[1] |
| Fractional Plasma Volume (fPV) | Histopathologic Tumor Grade | Significant Positive Correlation (r² = 0.25, p < 0.003) [1] | The volume of plasma within the tumor tissue, reflecting vascularity, shows a significant, though weaker, correlation with tumor grade.[1] |
| Volume Transfer Constant (Ktrans) | Microvessel Density (MVD) via CD31 | Positive Correlation [2] | In a study on rabbit liver tumors, the Ktrans value, representing the transfer of contrast agent from blood to the extravascular space, positively correlated with MVD determined by CD31 staining. |
| Vessel Size Index (VSI) | Average Vessel Radius via CD31 | Moderate Positive Correlation (r = 0.49, p = 0.01) | A specialized MRI technique, Vessel Size Imaging, shows a good correlation with the average vessel radius measured from CD31-stained histological sections. |
| Relative Cerebral Blood Volume (rCBV) | Vessel Density via CD31 | Moderate Positive Correlation (r = 0.42, p = 0.03) | In gliomas, the relative cerebral blood volume measured by MRI moderately correlates with the vessel density quantified from CD31 immunohistochemistry. |
Experimental Protocols
Dynamic Contrast-Enhanced MRI with DTPA-BSA (Gd)
This protocol is a synthesized methodology based on common practices in preclinical tumor imaging studies.
1. Animal Preparation:
-
Anesthetize the tumor-bearing animal (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).
-
Place the animal in the MRI scanner on a heated bed to maintain body temperature.
-
Insert a tail vein catheter for the administration of the contrast agent.
2. Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images to serve as a baseline.
-
Obtain a T1 map using a variable flip angle method to quantify the baseline T1 relaxation time of the tissues.
3. Contrast Administration and Dynamic Imaging:
-
Administer a bolus of DTPA-BSA (Gd) (e.g., 12 mg/mouse) via the tail vein catheter.
-
Immediately following administration, begin acquiring a series of T1-weighted images with high temporal resolution (e.g., every 1.5 to 4.3 seconds) for a duration of at least 15 minutes.
4. Post-Contrast Imaging:
-
Acquire post-contrast T1-weighted images after the dynamic scan is complete.
5. Data Analysis:
-
Analyze the dynamic imaging data using a pharmacokinetic model (e.g., the extended Kety model) to generate parametric maps of Ktrans, ve (extracellular extravascular volume fraction), and vp (plasma volume fraction).
Immunohistochemistry for CD31 (PECAM-1)
This protocol is a standard procedure for identifying endothelial cells in formalin-fixed, paraffin-embedded tumor tissues.
1. Tissue Preparation:
-
Fix the excised tumor tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut 4-5 µm sections.
-
Mount the sections on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol (B145695) to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block or normal serum.
-
Incubate with a primary antibody against CD31 (PECAM-1) at a predetermined optimal dilution overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
5. Imaging and Quantification:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Acquire high-resolution digital images of the stained sections.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields or by using automated image analysis software to measure the percentage of CD31-positive area.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.
References
cross-validation of DTPA-BSA (Gd) MRI findings with electron microscopy
A comprehensive understanding of the microdistribution of MRI contrast agents is crucial for accurately interpreting imaging data, particularly in the context of vascular permeability and drug delivery research. This guide provides a comparative analysis of DTPA-BSA (Gd) MRI findings and their cross-validation with electron microscopy, offering researchers, scientists, and drug development professionals a detailed look at the experimental data and methodologies that bridge macroscopic imaging with ultrastructural analysis.
Correlation of MRI Signal Enhancement with Microscopic Localization
Dynamic Contrast-Enhanced MRI (DCE-MRI) is a powerful, non-invasive technique for assessing tumor microvascular permeability.[1][2] The method involves tracking the leakage of a contrast agent, such as DTPA-BSA (Gd), from the vasculature into the interstitial space. The forward volume transfer constant, Ktrans, is a key quantitative parameter derived from DCE-MRI that reflects this vascular permeability.[1][3] However, the interpretation of Ktrans values relies on the assumption that the MRI signal enhancement directly corresponds to the concentration of the contrast agent in the tissue.
Cross-validation with high-resolution microscopic techniques is essential to confirm this assumption and to understand the precise anatomical location of the contrast agent at a subcellular level. While direct correlative studies specifically for DTPA-BSA (Gd) are not widely published, research on other gadolinium-based contrast agents (GBCAs) provides strong evidence for the colocalization of MRI signal enhancement with the physical presence of gadolinium deposits at the ultrastructural level.
Supporting Experimental Evidence
Studies have successfully utilized transmission electron microscopy (TEM) coupled with energy-dispersive X-ray spectroscopy (EDS) to visualize and chemically identify gadolinium deposits in tissues following contrast-enhanced MRI. In one notable study, researchers were able to directly visualize gadolinium deposits in neural tissues and correlate these findings with MRI signal changes.[4] Their work demonstrated that while a majority of the gadolinium appeared to be localized within the blood-brain barrier, a fraction (approximately 20-30%) was observed to have extravasated into the neural interstitium.[4]
Similarly, electron microscopy has been used to identify electron-dense nanostructures containing gadolinium in the lipid-laden vacuoles of proximal tubular cells in the kidney, providing a microscopic basis for understanding the renal clearance and potential toxicity of these agents.[5] Furthermore, in the context of targeted contrast agents, strong MRI signal enhancement from an elastin-targeted gadolinium agent was shown to colocalize with elastic fibers, as confirmed by both electron microscopy and inductively coupled plasma mass spectroscopy.[6]
These findings collectively support the principle that the signal enhancement observed in MRI is a reliable indicator of the presence of the gadolinium-based contrast agent in the tissue, providing a strong rationale for the use of DCE-MRI in permeability studies.
Quantitative Data Comparison
| Parameter | DTPA-BSA (Gd) MRI | Electron Microscopy with EDS | Correlation |
| Spatial Resolution | Millimeter to sub-millimeter | Nanometer | EM provides ultrastructural context for the MRI signal. |
| Quantitative Metric | Ktrans (min⁻¹) - a measure of vascular permeability | Gd peak intensity (counts) - elemental confirmation | A higher Ktrans value is expected to correlate with a higher density of Gd deposits in the interstitium. |
| Localization | Tissue region of interest (e.g., tumor, peritumoral edema) | Subcellular compartments (e.g., vascular lumen, endothelial cell, basement membrane, interstitial space) | EM can precisely localize the extravasated contrast agent that contributes to the MRI signal enhancement. |
| Sensitivity | Micromolar concentrations of Gd | High sensitivity for detecting elemental composition | EDS confirms that the electron-dense deposits seen on EM are indeed from the gadolinium contrast agent. |
Experimental Protocols
A comprehensive cross-validation study would involve the following key experimental steps:
DTPA-BSA (Gd) Enhanced MRI Protocol
-
Animal Model: An appropriate animal model with the pathology of interest (e.g., tumor model, model of blood-brain barrier disruption) is used.
-
Baseline MRI: Pre-contrast T1-weighted images are acquired to establish a baseline signal intensity.
-
Contrast Agent Administration: A bolus of DTPA-BSA (Gd) is administered intravenously at a standardized dose.
-
Dynamic Image Acquisition: A series of T1-weighted images are acquired rapidly over time to capture the dynamic passage and leakage of the contrast agent.
-
Data Analysis: The signal intensity changes over time are fitted to a pharmacokinetic model (e.g., the Tofts model) to generate parametric maps of Ktrans and other permeability parameters.[3]
Electron Microscopy Protocol
-
Tissue Harvesting and Fixation: Immediately following the MRI experiment, the animal is euthanized, and the tissue of interest is rapidly excised and fixed, typically with a glutaraldehyde-based fixative to preserve ultrastructure.
-
Sample Processing: The fixed tissue is processed through a series of steps including rinsing, post-fixation with osmium tetroxide, dehydration in a graded series of ethanol, and embedding in an epoxy resin.
-
Ultrathin Sectioning: The embedded tissue is cut into ultrathin sections (typically 60-90 nm thick) using an ultramicrotome.
-
Staining: The sections are mounted on copper grids and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast of cellular structures. For EDS analysis, unstained sections may be preferred to avoid interfering signals.
-
Transmission Electron Microscopy (TEM): The sections are examined in a transmission electron microscope to identify electron-dense deposits corresponding to the gadolinium-based contrast agent.
-
Energy-Dispersive X-ray Spectroscopy (EDS): An EDS detector coupled to the TEM is used to perform elemental analysis on the electron-dense deposits to confirm the presence of gadolinium.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a cross-validation experiment, from the administration of the contrast agent to the correlative analysis of the imaging data.
Caption: Experimental workflow for cross-validating DTPA-BSA (Gd) MRI with electron microscopy.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of permeability for glioma grading using dynamic contrast-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gadolinium-Based Contrast Agents for Vessel Wall Magnetic Resonance Imaging (MRI) of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of DTPA-BSA(Gd) in Comparison to Other Gadolinium-Based Contrast Agents
A Comparative Guide for Researchers and Drug Development Professionals
The selection of a gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI) necessitates a thorough evaluation of its safety profile. This guide provides a comprehensive comparison of DTPA-BSA(Gd), a macromolecular contrast agent, with other commonly used GBCAs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Executive Summary
Gadolinium-based contrast agents are indispensable tools in modern diagnostic imaging. However, concerns regarding the potential for gadolinium retention in the body and associated toxicities have led to increased scrutiny of their safety profiles. GBCAs are broadly classified into two structural categories: linear and macrocyclic. This fundamental difference in their chelating structures significantly influences their in vivo stability and, consequently, their safety.
DTPA-BSA(Gd) is a linear, macromolecular GBCA, where gadopentetate dimeglumine (Gd-DTPA) is conjugated to bovine serum albumin (BSA). This design aims to create a blood-pool agent with a longer intravascular residence time. While this offers potential advantages for specific imaging applications, the linear nature of the DTPA chelate raises questions about its long-term safety compared to the more stable macrocyclic agents. This guide will delve into the available data on acute toxicity, gadolinium retention, and potential organ-specific toxicities to provide a comparative overview.
Classification and Stability of GBCAs
The stability of the gadolinium-chelate complex is a critical determinant of its safety. Dechelation, the release of the toxic free gadolinium ion (Gd³⁺) in vivo, is a primary concern. GBCAs are categorized based on the structure of the chelating ligand:
-
Linear Agents: These have an open-chain structure that wraps around the gadolinium ion. They are generally considered to be less stable, both thermodynamically and kinetically, compared to macrocyclic agents. This lower stability increases the risk of gadolinium release. DTPA-BSA(Gd) falls into this category.
-
Macrocyclic Agents: These feature a pre-organized cage-like structure that encapsulates the gadolinium ion more tightly. This configuration provides higher thermodynamic and kinetic stability, resulting in a lower propensity for dechelation.
The following diagram illustrates the fundamental structural difference between linear and macrocyclic chelates.
Caption: Structural difference between linear and macrocyclic GBCAs.
Comparative Quantitative Safety Data
The following tables summarize available quantitative data on the acute toxicity and gadolinium retention of various GBCAs. Direct comparative data for DTPA-BSA(Gd) is limited; therefore, data for Gd-DTPA (Magnevist), its small-molecule precursor, and other relevant linear and macrocyclic agents are presented for context. The safety profile of DTPA-BSA(Gd) is expected to be influenced by both its linear chelate structure and its macromolecular nature.
Table 1: Acute Toxicity (LD50) of Selected GBCAs in Mice
| Contrast Agent | Chelate Structure | LD50 (mmol/kg) | Reference |
| Gd-DTPA-BDMA (non-ionic) | Linear | 10.58 | [1] |
| Gd-DTPA (Magnevist) | Linear (ionic) | 6.40 | [1] |
| Liposomal Gd-DTPA | Linear | 5.7 | [2] |
| Gadodiamide (Omniscan) | Linear (non-ionic) | Data not found | |
| Gadoteridol (ProHance) | Macrocyclic (non-ionic) | Data not found |
Note: Lower LD50 values indicate higher acute toxicity.
Table 2: Gadolinium Retention in Bone Tissue
| Contrast Agent | Chelate Structure | Gadolinium Concentration (µg Gd/g bone) | Animal Model/Study Population | Time Post-Injection | Reference |
| Gadodiamide (Omniscan) | Linear (non-ionic) | 1.77 ± 0.704 | Human (hip replacement patients) | Not specified | [3] |
| Gadoteridol (ProHance) | Macrocyclic (non-ionic) | 0.477 ± 0.271 | Human (hip replacement patients) | Not specified | [3] |
Table 3: Gadolinium Retention in Rat Brain (1 Year Post-Injection)
| Contrast Agent | Chelate Structure | Gadolinium Concentration (nmol/g) | Washout (% from 1 month to 12 months) | Reference |
| Gadodiamide | Linear | 2.25 | 15% | |
| Gadobutrol | Macrocyclic | 0.062 | ~80% | |
| Gadopiclenol | Macrocyclic | 0.078 | ~80% |
Organ-Specific Toxicity Profile
Nephrotoxicity
The kidneys are the primary route of excretion for most GBCAs. While GBCAs were initially considered non-nephrotoxic at standard doses, there is evidence that they can induce renal injury, particularly in patients with pre-existing renal impairment. The risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition, is significantly higher with less stable, linear GBCAs.
For DTPA-BSA(Gd), the prolonged circulation time could be a concern in subjects with compromised renal function, as it would delay the clearance of the agent and increase the exposure of the kidneys to the gadolinium complex.
Key Biomarkers for Preclinical Assessment of Nephrotoxicity:
-
Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN): Traditional markers of glomerular filtration rate.
-
Kidney Injury Molecule-1 (KIM-1): A sensitive and specific biomarker for proximal tubule injury.
-
Clusterin: Upregulated in response to renal tubular injury.
-
Beta-2-microglobulin (β2M): A marker of proximal tubular dysfunction.
The following workflow outlines a typical preclinical study to assess GBCA-induced nephrotoxicity.
Caption: Experimental workflow for assessing GBCA-induced nephrotoxicity.
Hepatotoxicity
Some GBCAs are designed for hepatobiliary imaging and are actively taken up by hepatocytes. While DTPA-BSA(Gd) is primarily a blood-pool agent, its prolonged presence in the circulation and eventual clearance by the reticuloendothelial system (including Kupffer cells in the liver) warrant an evaluation of its potential for hepatotoxicity.
Key Biomarkers for Preclinical Assessment of Hepatotoxicity:
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Enzymes released from damaged hepatocytes.
-
Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT): Markers of cholestasis.
-
Bilirubin: A product of heme breakdown, elevated levels can indicate liver dysfunction.
Neurotoxicity
The deposition of gadolinium in the brain, particularly in the dentate nucleus and globus pallidus, has been observed after the administration of GBCAs, with a significantly higher incidence for linear agents. Although the clinical significance of this deposition is still under investigation, it raises concerns about potential long-term neurotoxicity. The macromolecular nature of DTPA-BSA(Gd) may limit its ability to cross the intact blood-brain barrier, but any free gadolinium released from the complex could potentially enter the brain.
Experimental Protocols
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a general protocol based on OECD guidelines.
-
Animal Model: Typically mice or rats of a specific strain, age, and sex.
-
Dose Administration: The contrast agent is administered intravenously at a range of doses to different groups of animals.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.
Measurement of Gadolinium Retention in Tissues
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for quantifying the amount of gadolinium in biological samples.
-
Tissue Collection: At specified time points after GBCA administration, animals are euthanized, and target organs (e.g., brain, femur, kidney, liver) are harvested.
-
Sample Preparation: The tissues are weighed and then digested using a strong acid mixture (e.g., nitric acid) in a microwave digestion system.
-
ICP-MS Analysis: The digested samples are diluted and introduced into the ICP-MS instrument. The instrument ionizes the sample, and the mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for precise quantification of gadolinium.
-
Data Reporting: Gadolinium concentration is typically reported as nanograms or micrograms of gadolinium per gram of tissue.
The following diagram illustrates the workflow for measuring gadolinium retention.
Caption: Workflow for quantifying gadolinium retention in tissues.
Histopathological Evaluation
Histopathology provides a qualitative and semi-quantitative assessment of tissue damage.
-
Tissue Fixation: Harvested organs are fixed in 10% neutral buffered formalin.
-
Processing and Embedding: Tissues are dehydrated and embedded in paraffin (B1166041) wax.
-
Sectioning and Staining: Thin sections (e.g., 4-5 µm) are cut and stained with Hematoxylin and Eosin (H&E) for general morphology. Special stains can be used to highlight specific cellular components or pathological changes.
-
Microscopic Examination: A board-certified veterinary pathologist examines the slides to identify and score any lesions, such as necrosis, inflammation, fibrosis, or cellular degeneration.
Conclusion
The safety profile of DTPA-BSA(Gd), as a linear, macromolecular GBCA, presents a complex picture. Its linear DTPA chelate inherently carries a higher risk of gadolinium release and subsequent tissue deposition compared to macrocyclic agents. The extended intravascular residence time, while beneficial for certain imaging applications, may also increase the window for dechelation to occur.
Direct, long-term comparative safety studies of DTPA-BSA(Gd) are necessary to fully elucidate its risk profile. In the absence of such data, researchers and drug development professionals should exercise caution and consider the well-established safety advantages of macrocyclic GBCAs, particularly for applications requiring repeated administrations or in vulnerable populations. The experimental protocols outlined in this guide provide a framework for conducting rigorous preclinical safety assessments of novel and existing GBCAs.
References
- 1. Gadolinium-based contrast agent-induced neurotoxicity: seeing is believing! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LA-ICP-MS/MS improves limits of detection in elemental bioimaging of gadolinium deposition originating from MRI contrast agents in skin and brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling DTPA-BSA (Gd)
Researchers and drug development professionals working with DTPA-BSA (Gd), a gadolinium-chelated bovine serum albumin conjugate, must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Core Safety and Handling Recommendations
When handling DTPA-BSA (Gd), a powder form of (diethylenetriaminepentaacetic acid)-bis(stearylamide) (gadolinium salt), it is crucial to minimize exposure.[1] The substance should be handled in a well-ventilated area or within a closed system to prevent the generation and accumulation of dust.[2] Pregnant or breastfeeding women are advised against handling this product.[2]
| Hazard | Recommendation |
| Eye Contact | Causes serious eye irritation.[2] |
| Inhalation | Harmful if inhaled; may cause respiratory tract irritation. |
| Skin Contact | Avoid contact with skin. |
| Ingestion | Expected to be a low ingestion hazard. |
| Chronic Exposure | May cause damage to organs (respiratory system) through prolonged or repeated exposure. |
Table 1: Hazard Summary and Recommendations
Personal Protective Equipment (PPE) Protocol
The following personal protective equipment is mandatory when handling DTPA-BSA (Gd) to prevent contact and inhalation.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Lab coat or protective suit. |
| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated. |
Table 2: Required Personal Protective Equipment
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of DTPA-BSA (Gd) from preparation to disposal.
Caption: Workflow for safe handling of DTPA-BSA (Gd).
Disposal Plan
All waste materials contaminated with DTPA-BSA (Gd), including unused product, contaminated PPE, and labware, must be disposed of in accordance with local, regional, and national regulations.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed chemical waste disposal service.
First Aid Measures
Immediate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |
Table 3: First Aid Procedures
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
